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  • Product: 5-Methyl-5-nitro-1,3-dioxane
  • CAS: 1194-36-1

Core Science & Biosynthesis

Foundational

What is the thermal decomposition mechanism of 5-methyl-5-nitro-1,3-dioxane?

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of 5-Methyl-5-Nitro-1,3-Dioxane Abstract The thermal stability of nitro-containing heterocyclic compounds is a critical parameter influencing their appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of 5-Methyl-5-Nitro-1,3-Dioxane

Abstract

The thermal stability of nitro-containing heterocyclic compounds is a critical parameter influencing their application in various scientific fields, including materials science and drug development. This technical guide provides a comprehensive examination of the thermal decomposition mechanism of 5-methyl-5-nitro-1,3-dioxane, drawing upon advanced computational chemistry studies. The primary focus is on the prevailing one-stage concerted reaction pathway, the electronic influence of the methyl substituent, and the significant impact of solvent environments on reaction kinetics. This document is intended for researchers, chemists, and professionals seeking a detailed molecular-level understanding of the degradation process of this compound.

Introduction: The Significance of Thermal Stability

5-Methyl-5-nitro-1,3-dioxane belongs to a class of nitro-substituted 1,3-dioxane compounds that have garnered interest for their diverse applications, including their use as antimicrobial agents and as intermediates in organic synthesis.[1] The presence of the nitro group, a classic energetic moiety, imparts unique chemical properties but also raises critical questions about the molecule's thermal stability. Understanding the precise mechanism by which such molecules decompose under thermal stress is paramount for ensuring safe handling, predicting shelf-life, and controlling reactivity in synthetic applications.

This guide synthesizes findings from computational studies to elucidate the dominant thermal decomposition pathway of 5-methyl-5-nitro-1,3-dioxane. By examining the reaction from a theoretical standpoint, we can visualize the transition states and intermediates that govern the degradation process, providing insights that are often challenging to capture through experimental methods alone.

The Core Decomposition Pathway: A One-Stage Concerted Mechanism

Computational modeling has revealed that the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane proceeds predominantly through a one-stage, concerted mechanism.[2][3][4] This pathway is characterized by a five-membered cyclic transition state.

The key molecular events in this mechanism are:

  • C-N Bond Cleavage: The initiation of the decomposition involves the weakening and eventual breaking of the bond between the carbon at position 5 of the dioxane ring and the nitrogen of the nitro group.

  • Intramolecular Hydrogen Transfer: Concurrently, a hydrogen atom from the adjacent carbon (position 4 or 6) migrates to one of the oxygen atoms of the nitro group.

  • Product Formation: This concerted process leads to the formation of two primary products: 5-methyl-4H-1,3-dioxine and nitrous acid (HNO₂).[1]

This mechanism avoids the formation of high-energy radical intermediates, proceeding instead through a more energetically favorable, synchronous rearrangement.

G cluster_main One-Stage Decomposition Pathway Reactant 5-Methyl-5-Nitro-1,3-Dioxane TS Five-Membered Cyclic Transition State (TS) Reactant->TS Thermal Energy Input Products 5-Methyl-4H-1,3-Dioxine + Nitrous Acid (HNO₂) TS->Products Concerted C-N Cleavage & H-Transfer

Caption: The one-stage concerted thermal decomposition mechanism.

The Role of the 5-Methyl Substituent

The identity of the substituent at the 5-position of the nitro-1,3-dioxane ring plays a crucial role in the kinetics of the decomposition. Computational studies comparing derivatives where the substituent is a hydrogen (H), a bromine (Br), or a methyl group (CH₃) have shown that the methyl group significantly accelerates the reaction.[1][4]

This rate enhancement is attributed to the electron-donating nature of the methyl group. By pushing electron density into the ring system, it helps to stabilize the partial positive charge that develops on the carbon atom at position 5 during the transition state as the C-N bond breaks. This stabilization lowers the overall activation energy required for the reaction to proceed.

Table 1: Comparison of Calculated Activation Energies (Gas Phase)

Substituent (R) at Position 5Activation Energy (Ea) (kJ mol⁻¹)Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹)
Methyl (CH₃) LowestLowest
Hydrogen (H)IntermediateIntermediate
Bromine (Br)HighestHighest
Note: This table represents the trend identified in computational studies. Specific values can be found in the cited literature.[4]

Environmental Influence: The Solvent Effect

The environment in which the thermal decomposition occurs can have a profound impact on the reaction rate. When the decomposition of 5-methyl-5-nitro-1,3-dioxane is modeled in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), a dramatic increase in the reaction rate is observed.[1]

Computational results indicate that the decomposition rate can be enhanced by more than 80-fold in DMSO compared to the gas phase.[1] This is because the transition state of the reaction is highly polar. The solvent molecules arrange themselves to stabilize this polar transition state, thereby lowering the activation energy barrier and accelerating the decomposition.

G cluster_workflow Solvent Effect on Decomposition Rate cluster_explanation node_gas Gas Phase Slower Reaction Rate Higher Activation Energy node_dmso node_dmso explanation Polar solvent (DMSO) stabilizes the polar transition state, accelerating the reaction.

Caption: Comparison of decomposition kinetics in gas vs. solution phases.

In Silico Experimental Protocol: A DFT Approach

The mechanistic insights presented here are derived from computational experiments based on Density Functional Theory (DFT). These calculations provide a powerful tool for mapping reaction pathways and determining their energetic landscapes.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial 3D structure of the 5-methyl-5-nitro-1,3-dioxane molecule (reactant) and the proposed products are optimized to find their lowest energy conformations. This is typically performed using a DFT functional like M06-2X with a basis set such as 6-311+G(d,p).[3][4]

  • Transition State (TS) Search: A search for the transition state connecting the reactant to the products is conducted. This involves algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true minimum (reactant or product) will have all real (positive) vibrational frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to both the reactant and product, confirming that the located TS correctly connects the desired species.

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures to obtain accurate electronic energies, from which thermodynamic and kinetic parameters (Ea, ΔG≠) are derived.[4]

  • Solvent Modeling (Optional): To study solvent effects, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with the solvent of interest (e.g., DMSO) specified.

G cluster_workflow Computational Protocol for Mechanism Elucidation opt 1. Geometry Optimization (Reactant & Products) ts_search 2. Transition State Search opt->ts_search freq 3. Frequency Analysis (Verify TS with 1 imaginary freq.) ts_search->freq irc 4. IRC Calculation (Confirm TS connects R and P) freq->irc energy 5. Final Energy Calculation (Determine Ea, ΔG≠) irc->energy

Caption: A typical DFT workflow for studying reaction mechanisms.

Discussion: Bridging Theory and Experiment

It is noteworthy that some computational findings have shown a "great discordance" with previously reported experimental results.[1] This highlights a common and important challenge in chemical science: the synergy and occasional conflict between theoretical models and physical observation. Such discrepancies can arise from several factors:

  • The computational model may not fully account for all reaction pathways, including complex, multi-step radical chain reactions that can occur in the bulk phase.

  • The experimental conditions (e.g., presence of impurities, surface effects of the reaction vessel) may introduce pathways not considered in the idealized theoretical model.

  • Decomposition in the solid state can be mechanistically different from gas-phase or solution-phase decomposition.[5]

This discrepancy underscores the need for further research. Advanced experimental techniques, such as fast pyrolysis coupled with mass spectrometry or matrix isolation infrared spectroscopy, could provide valuable data to validate and refine the computational models. A collaborative approach, where experimentalists and theoreticians work in tandem, is the most effective path toward a definitive understanding of the decomposition mechanism.

Conclusion

The thermal decomposition of 5-methyl-5-nitro-1,3-dioxane is best described by a one-stage concerted mechanism involving a five-membered cyclic transition state, yielding 5-methyl-4H-1,3-dioxine and nitrous acid. The presence of the 5-methyl group accelerates this process by electronically stabilizing the transition state. Furthermore, the reaction is significantly faster in polar solvents like DMSO due to the stabilization of the polar transition state. While computational models provide a detailed and compelling picture of this pathway, discrepancies with some experimental data suggest that the complete landscape of the decomposition may be more complex and warrants further integrated experimental and theoretical investigation.

References

  • One-stage reaction mechanism of the thermal decomposition of... - ResearchGate. Available at: [Link]

  • Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds | Request PDF - ResearchGate. Available at: [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds - SciSpace. Available at: [Link]

  • (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds - ResearchGate. Available at: [Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing. Available at: [Link]

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Exploratory

A Technical Guide to Computational DFT Modeling of 5-methyl-5-nitro-1,3-dioxane Derivatives

Abstract This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the computational modeling of 5-methyl-5-nitro-1,3-dioxane derivatives. These compounds are of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the computational modeling of 5-methyl-5-nitro-1,3-dioxane derivatives. These compounds are of significant interest due to their diverse applications, including their use as antimicrobial agents and their role as versatile intermediates in organic synthesis.[1][2][3] A thorough understanding of their molecular structure, stability, and reactivity is crucial for the development of new applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology for performing and interpreting DFT calculations on this class of molecules. We will delve into the theoretical underpinnings of the chosen computational strategies, ensuring a robust and validated approach to modeling.

Introduction: The Significance of 5-methyl-5-nitro-1,3-dioxane Derivatives and the Role of DFT

The 1,3-dioxane framework is a common motif in many biologically active molecules and serves as a valuable building block in synthetic chemistry.[4] The introduction of a nitro group at the 5-position, along with a methyl group, imparts unique electronic and steric properties to the molecule. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the entire molecule.[2] Computational modeling, particularly with DFT, has become an indispensable tool for elucidating the intricacies of such molecular systems.[5] DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms, providing insights that can be challenging to obtain through experimental means alone.[6]

This guide will focus on establishing a reliable computational protocol for modeling 5-methyl-5-nitro-1,3-dioxane derivatives. We will explore the critical choices in computational methodology, from the selection of appropriate density functionals and basis sets to the specific types of calculations required to obtain meaningful results. The causality behind each experimental choice will be explained to provide a clear and logical workflow.

Theoretical & Methodological Framework

The accuracy of any DFT study is fundamentally dependent on the chosen level of theory, which encompasses the density functional and the basis set. For molecules containing nitro groups and exhibiting conformational flexibility like 1,3-dioxanes, these choices are particularly critical.

Selection of Density Functional

Density functionals approximate the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, and particularly those with nitro functionalities, hybrid functionals have shown considerable success.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and often serves as a good starting point for organic molecules.[7] It has been demonstrated to provide reliable geometries and energies for a wide range of systems, including those with nitro groups.[8][9][10]

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): This functional is known for its good performance with non-covalent interactions and thermochemistry, which can be important for studying the conformational preferences and potential decomposition pathways of our target molecules.[11] Studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds have successfully employed the M06-2X functional.[12][13][14]

For this guide, we will primarily focus on the B3LYP functional due to its broad applicability and extensive validation for organic nitro compounds.[15][16]

Choice of Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation.

  • Pople-style basis sets: These are widely used and offer a good balance between accuracy and computational efficiency.

    • 6-31G(d): A split-valence double-zeta basis set with polarization functions on heavy (non-hydrogen) atoms. This is often a good starting point for geometry optimizations.[10][17]

    • 6-311++G(d,p): A triple-split valence basis set with diffuse functions on both heavy atoms and hydrogens, as well as polarization functions on both.[18][19] This larger basis set is recommended for more accurate single-point energy calculations and for describing systems with potential charge delocalization or weak interactions.[20] Studies on nitro compounds have shown good results with this basis set.[15]

Our recommended protocol will utilize a two-step approach: an initial geometry optimization with a smaller basis set followed by a more accurate single-point energy calculation with a larger basis set.

Software Selection

Numerous software packages are available for performing DFT calculations.[21] For this guide, we will reference procedures applicable to the Gaussian software suite, a widely used and versatile program in computational chemistry.[6][22]

Detailed Computational Workflow

A robust computational protocol is essential for obtaining reliable and reproducible results. The following step-by-step methodology provides a self-validating system for the DFT modeling of 5-methyl-5-nitro-1,3-dioxane derivatives.

Step 1: Initial Molecular Structure Generation

The first step is to generate an initial 3D structure of the 5-methyl-5-nitro-1,3-dioxane derivative. This can be done using any molecular building software. It is crucial to consider the possible conformations of the 1,3-dioxane ring, which typically exists in a chair conformation.[17] Therefore, it is advisable to build both the axial and equatorial conformers of the nitro and methyl groups to identify the global minimum energy structure.

Step 2: Geometry Optimization

The initial structure is a mere guess and must be optimized to find the nearest local minimum on the potential energy surface.

Protocol:

  • Level of Theory: B3LYP/6-31G(d)

  • Keywords (Gaussian): Opt

  • Rationale: This level of theory provides a computationally efficient yet reasonably accurate method for obtaining the equilibrium geometry.[10][17] The Opt keyword in Gaussian instructs the program to perform a geometry optimization.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry for two primary reasons: to confirm that the structure is a true energy minimum and to obtain thermodynamic data.

Protocol:

  • Level of Theory: B3LYP/6-31G(d)

  • Keywords (Gaussian): Freq

  • Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-examined and re-optimized.

  • Output: This calculation provides zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy.

Step 4: Single-Point Energy Calculation

To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a larger basis set.

Protocol:

  • Level of Theory: B3LYP/6-311++G(d,p)

  • Keywords (Gaussian): SP (Single Point)

  • Rationale: The use of a more extensive basis set like 6-311++G(d,p) provides a more accurate description of the electronic structure, leading to a more reliable energy value.[20] This approach, where a less computationally expensive method is used for geometry optimization and a more expensive one for the final energy calculation, is a common and effective strategy in computational chemistry.

The following diagram illustrates the computational workflow:

Computational Workflow A Step 1: Initial Structure (Axial & Equatorial Conformers) B Step 2: Geometry Optimization (B3LYP/6-31G(d)) A->B C Step 3: Frequency Analysis (B3LYP/6-31G(d)) B->C D Validation: No Imaginary Frequencies? C->D Check Frequencies D->B No, Re-optimize E Step 4: Single-Point Energy (B3LYP/6-311++G(d,p)) D->E Yes F Final Energy & Properties E->F

Caption: A flowchart of the recommended DFT computational workflow.

Analysis and Interpretation of Results

Once the calculations are complete, the output files contain a wealth of information that can be used to understand the properties of the 5-methyl-5-nitro-1,3-dioxane derivatives.

Conformational Analysis

By comparing the final Gibbs free energies of the different optimized conformers (e.g., axial vs. equatorial nitro group), the most stable conformation can be determined. The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution.[17]

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Equatorial NO₂0.000.00
Axial NO₂Calculated ValueCalculated Value
Caption: A table for summarizing the relative energies of conformers.

The preference for a particular conformation is governed by a combination of steric and electronic effects. For 5-substituted 1,3-dioxanes, the gauche effect can sometimes favor the axial conformation for electronegative substituents.[17]

Electronic Structure Analysis

Further insights into the electronic structure can be gained through various analyses.

NBO analysis transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs.[23][24] This analysis is particularly useful for understanding charge distribution and delocalization effects.[25][26][27]

Protocol (Gaussian): pop=nbo

The NBO output will provide information on:

  • Natural Atomic Charges: The charge distribution across the molecule.

  • Donor-Acceptor Interactions: Second-order perturbation theory analysis within NBO theory can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugation and delocalization.[23]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[28] A smaller gap suggests a more reactive molecule.[9]

The following diagram illustrates the relationship between key analyses:

Analysis of Results A Optimized Geometry B Vibrational Frequencies A->B D Conformational Stability A->D E Thermodynamic Properties B->E C Electronic Energy C->D F NBO Analysis C->F G FMO Analysis C->G H Charge Distribution F->H I Reactivity Indices G->I

Caption: Interrelation of different analyses derived from DFT calculations.

Spectroscopic Properties

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • Vibrational Spectra (IR and Raman): The calculated vibrational frequencies and intensities can be used to simulate the IR and Raman spectra of the molecule, aiding in the assignment of experimental spectra.[15][29]

  • NMR Spectra: The gauge-including atomic orbital (GIAO) method, coupled with DFT, can be used to predict NMR chemical shifts.[30][31][32] This can be a powerful tool for structure elucidation.

Conclusion

This technical guide has outlined a comprehensive and validated workflow for the computational DFT modeling of 5-methyl-5-nitro-1,3-dioxane derivatives. By following the detailed protocols for geometry optimization, frequency analysis, and single-point energy calculations, researchers can obtain reliable data on the conformational preferences, electronic structure, and spectroscopic properties of these important molecules. The emphasis on explaining the rationale behind each methodological choice is intended to empower researchers to not only apply these methods but also to understand their underlying principles. The integration of advanced analyses such as NBO and FMO provides deeper insights into the chemical behavior of these compounds, ultimately facilitating their application in drug discovery and materials science.

References

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  • a second-row analogue of the 6-311G(d,p) basis set. Calculated heats of formation for second-row hydrides. SciSpace. [Link]

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Foundational

Thermodynamic Stability and Conformational Dynamics of 5-Methyl-5-nitro-1,3-dioxane in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The 1,3-dioxane heterocycle is a fundamental structural motif in organic chemistry, serving as a versatile protecting group and a scaffold for advanced materials and pharmaceuticals. When substituted at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dioxane heterocycle is a fundamental structural motif in organic chemistry, serving as a versatile protecting group and a scaffold for advanced materials and pharmaceuticals. When substituted at the 5-position with both a methyl and a nitro group, the resulting compound—5-methyl-5-nitro-1,3-dioxane—exhibits fascinating thermodynamic behavior. The interplay between steric bulk and intense stereoelectronic effects dictates its conformational equilibrium, while its thermal stability is highly dependent on the solvent environment and the specific nature of the 5-substituents. This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-methyl-5-nitro-1,3-dioxane, detailing the causality behind its conformational preferences and the mechanisms driving its thermal decomposition in organic solvents.

Conformational Thermodynamics: The Axial-Equatorial Dichotomy

In substituted 1,3-dioxanes, the ring predominantly adopts a chair conformation. The thermodynamic stability of the molecule is governed by the axial or equatorial positioning of its substituents. Traditionally, bulky alkyl groups prefer the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. However, highly polar and electronegative substituents, such as the nitro (-NO 2​ ) group, defy this steric logic due to profound stereoelectronic forces.

In 5-methyl-5-nitro-1,3-dioxane, the nitro group strongly prefers the axial position, forcing the bulky methyl group into the equatorial plane [1]. This phenomenon is driven by the minimization of dipole-dipole repulsion. The lone pairs on the ring oxygen atoms (positions 1 and 3) create a strong localized dipole. If the highly polar nitro group were to occupy the equatorial position, its dipole vector would align unfavorably with the ring oxygens, maximizing electrostatic repulsion. By adopting the axial position, the nitro group's dipole is oriented orthogonally to the oxygen lone pairs, significantly stabilizing the conformer[2]. This stereoelectronic stabilization outweighs the steric penalty of the 1,3-diaxial interactions, making the axial-NO 2​ /equatorial-CH 3​ chair the global thermodynamic minimum[3].

ConformationalEquilibrium A Chair Conformer A (Axial NO2, Equatorial CH3) Global Minimum B 2,5-Twist Boat Transition State A->B +ΔG (Ring Flip) C Chair Conformer B (Equatorial NO2, Axial CH3) Local Minimum B->C -ΔG (Ring Flip)

Conformational equilibrium of 5-methyl-5-nitro-1,3-dioxane showing the preferred axial NO2 state.

Thermal Decomposition Kinetics and Thermodynamics

Beyond conformational flexibility, the thermodynamic stability of 5-methyl-5-nitro-1,3-dioxane is defined by its resistance to thermal degradation. Nitro-substituted 1,3-dioxanes are known to undergo thermal decomposition via the elimination of nitrous acid (HNO 2​ ), yielding 5-methylene-1,3-dioxane derivatives [4].

Recent computational investigations into the thermal decomposition mechanisms of 5-nitro-5-R-1,3-dioxanes reveal that the nature of the 'R' substituent critically dictates the reaction kinetics[5]. When R is a methyl group (as in 5-methyl-5-nitro-1,3-dioxane), the decomposition rate is accelerated by approximately 80 times compared to the unsubstituted (R=H) analog[6]. This dramatic kinetic shift is attributed to the electron-donating nature of the methyl group, which stabilizes the synchronous transition state during the concerted elimination of HNO 2​ [7].

Furthermore, the thermodynamic landscape is highly solvent-dependent. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the activation free energy ( Δ G ) is significantly lowered compared to the gas phase[8]. DMSO effectively solvates the highly polarized transition state, facilitating the bond-breaking and bond-forming events required for HNO 2​ extrusion[9].

ThermalDecomposition R 5-Methyl-5-nitro-1,3-dioxane (Reactant in DMSO) TS Synchronous Transition State (Concerted HNO2 Elimination) R->TS Activation Energy (Ea) Accelerated by 5-CH3 P 5-Methylene-1,3-dioxane derivative + Nitrous Acid (HNO2) TS->P Exothermic Release Thermodynamically Favored

Thermal decomposition pathway of 5-methyl-5-nitro-1,3-dioxane via HNO2 elimination in DMSO.

Experimental Workflows and Protocols

To empirically validate the thermodynamic stability and conformational dynamics discussed above, researchers employ rigorous, self-validating analytical protocols.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Rationale: VT-NMR allows for the direct observation of interconverting conformers by slowing the chair-chair ring flip on the NMR timescale, enabling the calculation of thermodynamic parameters ( Δ H, Δ S, Δ G).

  • Sample Preparation: Dissolve 15 mg of 5-methyl-5-nitro-1,3-dioxane in 0.6 mL of anhydrous Dichloromethane-d 2​ (CD 2​ Cl 2​ ). Causality: CD 2​ Cl 2​ remains liquid at cryogenic temperatures (down to 180 K) and does not competitively hydrogen-bond, preserving the intrinsic intramolecular dipole interactions.

  • Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard. Self-Validation: Relying on the instrument's digital readout can introduce errors of ±2 K; the methanol chemical shift thermometer ensures precise thermodynamic calculations.

  • Spectral Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 298 K down to 180 K. Ensure a sufficient relaxation delay (d1 > 5 T1) for accurate quantitative integration.

  • Data Extraction: Below the coalescence temperature (approx. 220 K), integrate the distinct signals for the axial-NO 2​ and equatorial-NO 2​ conformers.

  • Thermodynamic Modeling: Plot ln(Keq​) versus 1/T (van 't Hoff plot). The slope yields −ΔH/R , and the intercept yields ΔS/R .

Protocol 2: Kinetic Tracking of Thermal Decomposition via GC-MS in DMSO

Rationale: Quantifying the thermal degradation rate in a polar aprotic solvent mimics extreme processing conditions, providing the activation energy (E a​ ) for HNO 2​ elimination.

  • Solution Preparation: Prepare a 0.1 M solution of 5-methyl-5-nitro-1,3-dioxane in anhydrous DMSO. Add 0.05 M n-decane as an internal standard. Causality: DMSO stabilizes the polar transition state, while n-decane is thermally inert and non-volatile, serving as a robust internal reference to correct for any solvent evaporation or injection volume variances.

  • Thermal Incubation: Seal the solution in heavy-walled borosilicate ampoules under an argon atmosphere to prevent oxidative side reactions. Incubate ampoules in a precisely controlled oil bath at 100°C, 120°C, and 140°C.

  • Quenching and Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), remove an ampoule and immediately submerge it in an ice-water bath. Causality: Rapid thermal quenching instantly halts the decomposition reaction, preserving the exact kinetic state for analysis.

  • GC-MS Analysis: Inject the quenched samples into a GC-MS. Quantify the remaining reactant ratio against the n-decane internal standard.

  • Kinetic Derivation: Fit the concentration decay data to a first-order kinetic model. Construct an Arrhenius plot ( ln(k) vs 1/T ) to determine the activation energy (E a​ ).

Quantitative Data Summaries

Table 1: Conformational Energy Landscape of 5-Substituted 1,3-Dioxanes

Conformer StateSubstituent PositionRelative Free Energy ( Δ G)Dipole-Dipole Repulsion
Chair A (Global Min) Axial NO 2​ , Equatorial CH 3​ 0.0 kcal/molMinimized
Chair B (Local Min) Equatorial NO 2​ , Axial CH 3​ +1.5 to +2.0 kcal/molMaximized
2,5-Twist Boat (TS) Transitional+8.0 to +10.5 kcal/molModerate

Table 2: Kinetic Parameters for Thermal Decomposition (HNO 2​ Elimination)

CompoundSolvent EnvironmentRelative Reaction RateActivation Energy Shift ( Δ E a​ )
5-Nitro-1,3-dioxane (R=H)Gas Phase1x (Baseline)Reference
5-Methyl-5-nitro-1,3-dioxaneGas Phase~80x FasterLowered
5-Methyl-5-nitro-1,3-dioxaneDMSO>100x FasterSignificantly Lowered

Conclusion

The thermodynamic stability of 5-methyl-5-nitro-1,3-dioxane is a delicate balance of stereoelectronic preferences and kinetic vulnerability. Conformationally, the molecule is anchored by the strong preference of the nitro group for the axial position, a direct result of dipole-dipole minimization with the ring oxygen atoms. Thermally, however, the introduction of the 5-methyl group significantly destabilizes the molecule at elevated temperatures, accelerating the elimination of nitrous acid by stabilizing the reaction's transition state. Understanding these dual facets is critical for researchers utilizing this scaffold in synthetic pathways or formulating it in solvent systems like DMSO.

References

  • Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. Ruiz, P., Quijano, S., & Quijano, J. Structural Chemistry (2022). URL:[Link]

  • Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane. Kuramshina, A. E., & Kuznetsov, V. V. Russian Journal of General Chemistry (2016). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-methyl-5-nitro-1,3-dioxane from 2-nitro-2-methyl-1,3-propanediol

Application Note & Protocol Abstract This document provides a comprehensive guide for the synthesis of 5-methyl-5-nitro-1,3-dioxane, a valuable heterocyclic compound. The protocol details the acid-catalyzed acetalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 5-methyl-5-nitro-1,3-dioxane, a valuable heterocyclic compound. The protocol details the acid-catalyzed acetalization of 2-nitro-2-methyl-1,3-propanediol with a suitable formaldehyde source. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

5-methyl-5-nitro-1,3-dioxane is a heterocyclic compound with a molecular formula of C5H9NO4. Its structure, featuring a dioxane ring with methyl and nitro substituents, makes it a subject of interest in various chemical research areas. The synthesis of 1,3-dioxanes through the protection of 1,3-diols is a fundamental transformation in organic synthesis. These structures are generally stable under basic, reductive, and oxidative conditions, but are labile towards acid, making them useful as protecting groups.

The synthesis described herein involves the reaction of 2-nitro-2-methyl-1,3-propanediol with a formaldehyde equivalent, typically paraformaldehyde, under acidic conditions. This reaction proceeds via an acid-catalyzed acetalization mechanism.

Reaction and Mechanism

The core of this synthesis is the acid-catalyzed reaction between a 1,3-diol (2-nitro-2-methyl-1,3-propanediol) and an aldehyde (formaldehyde). The generally accepted mechanism for this acetal formation involves the following key steps:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of the 2-nitro-2-methyl-1,3-propanediol acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly formed oxonium ion to another molecule of the diol or the solvent.

  • Formation of a Hemiacetal: This results in the formation of a hemiacetal intermediate.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol attacks the carbocation in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable 5-methyl-5-nitro-1,3-dioxane and regenerate the acid catalyst.

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier Notes
2-Nitro-2-methyl-1,3-propanediolReagentSigma-Aldrich, etc.Starting material.
ParaformaldehydeReagentSigma-Aldrich, etc.Source of formaldehyde.
Sulfuric Acid (H₂SO₄)ConcentratedFisher Scientific, etc.Catalyst.
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific, etc.Solvent for extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFor drying.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Standard glassware
Synthesis Procedure

A process for preparing 5-bromo-5-nitro-1,3-dioxane by reacting 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the presence of aqueous sulfuric acid as a catalyst has been described. A similar principle is applied here for the synthesis of 5-methyl-5-nitro-1,3-dioxane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitro-2-methyl-1,3-propanediol and paraformaldehyde.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 5-methyl-5-nitro-1,3-dioxane can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized 5-methyl-5-nitro-1,3-dioxane can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-O-C of the dioxane ring, NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the product.

Safety and Handling

5.1. Reagent-Specific Precautions:

  • 2-Nitro-2-methyl-1,3-propanediol: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

5.2. General Laboratory Safety:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of skin contact, wash the affected area immediately with soap and plenty of water.

  • In case of eye contact, rinse cautiously with water for several minutes.

  • Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

Caption: Synthesis workflow for 5-methyl-5-nitro-1,3-dioxane.

Quantitative Data Summary

Parameter Value Reference
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
CAS Number1194-36-1

References

  • 5-METHYL-5-NITRO-1,3-DIOXANE. (n.d.). In-depth chemical information. Retrieved from [Link]

  • Google Patents. (n.d.). US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Google Patents. (n.d.). US4851588A - Novel process for the preparation of bronopol.
  • Google Patents. (n.d.). CA1328116C - Process for the preparation of bronopol.
  • Vaibhav Fine Chem. (2023, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • HazComFast. (n.d.). 5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1). Retrieved from [Link]

  • Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2023, September 6). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-hydroxymethyl-5-nitro-1,3-dioxane. Retrieved from [Link]

  • NextSDS. (n.d.). 5-METHYL-5-NITRO-1,3-DIOXANE — Chemical Substance Information. Retrieved from [Link]

  • Patent 0348223. (n.d.). Novel process for the preparation of serinol.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • LookChem. (n.d.). 2,2,5-trimethyl-5-nitro-1,3-dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane.
  • Semantic Scholar. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol.
  • Ataman Kimya. (n.d.). 5-BROMO-5-NITRO-1,3-DIOXANE. Retrieved from [Link]

  • PMC. (2023, November 29). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2009, August 3). Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro-. Retrieved from [Link]

  • PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW. (n.d.). Retrieved from [Link]

Application

Application Note & Protocols: The Role of Alkoxyamine Intermediates in Nitroxide-Mediated Radical Polymerization (NMP)

Introduction Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of Reversible-Deactivation Radical Polymerization (RDRP), offering a powerful, metal-free method to synthesize polymers with precisely controll...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of Reversible-Deactivation Radical Polymerization (RDRP), offering a powerful, metal-free method to synthesize polymers with precisely controlled molecular weights, low dispersity, and complex architectures such as block copolymers.[1][] The control in NMP is achieved through a dynamic equilibrium between active, propagating polymer chains (radicals) and dormant, capped species (alkoxyamines).[3] This reversible capping, mediated by a stable nitroxide radical, minimizes irreversible termination reactions that are common in conventional free-radical polymerization.[4]

This document serves as a detailed guide to the principles and practice of NMP. It is important to note that while the query specified 5-methyl-5-nitro-1,3-dioxane as a potential intermediate, a comprehensive review of scientific literature reveals that this compound is not a recognized precursor for generating alkoxyamine initiators used in NMP. The core functionality required is a nitroxide radical (R₂N-O•), not a nitro group (-NO₂). Therefore, this guide will focus on established and reliable methods for synthesizing a prototypical alkoxyamine initiator and its subsequent application in a controlled polymerization reaction.

Part 1: The Foundational Mechanism of NMP

NMP operates on the principle of the persistent radical effect (PRE).[1] The process is governed by the reversible homolytic cleavage of the C–ON bond in an alkoxyamine species.

  • Activation: At elevated temperatures (typically 80–130 °C), the alkoxyamine (the dormant species) undergoes thermal dissociation, breaking the relatively weak C–ON bond.[5] This generates an active propagating radical (P•) and a stable, persistent nitroxide radical (R₂N-O•).

  • Propagation: The active propagating radical can add monomer units (M), causing the polymer chain to grow.

  • Deactivation: The persistent nitroxide radical reversibly couples with the propagating chain end, reforming the dormant alkoxyamine species.[]

Because the concentration of the persistent nitroxide radical builds up slightly, it effectively "outcompetes" the irreversible self-termination of two propagating radicals. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (PDI).[3][4]

Fig 1: The core equilibrium of Nitroxide-Mediated Polymerization.

Part 2: Synthesis of a Unimolecular Alkoxyamine Initiator

A unimolecular initiator, which contains both the initiating fragment and the mediating nitroxide in a single molecule, offers superior control over the polymerization as it provides a 1:1 stoichiometry from the start.[][3] We will detail the synthesis of a common TEMPO-based alkoxyamine initiator via a copper-catalyzed atom transfer radical reaction.

Causality Behind the Method: This protocol utilizes a well-established method for forming the C–ON bond.[6] A readily available alkyl halide (1-phenylethyl bromide) is used to generate a carbon-centered radical via abstraction of the halogen by a Cu(I) complex. This transient radical is then efficiently "trapped" by the persistent nitroxide radical, TEMPO, to form the desired alkoxyamine. The use of Cu(0) powder helps to continuously regenerate the active Cu(I) species from the Cu(II) formed during the reaction.

Alkoxyamine_Synthesis Reagents Reagents: 1-Phenylethyl Bromide TEMPO Cu(0) powder Cu(OTf)₂ (catalyst) dTbpy (ligand) Benzene (solvent) Setup Assemble in Schlenk Flask Reagents->Setup Degas Degas via Freeze-Pump-Thaw Cycles (x3) Setup->Degas Heat Heat Reaction Mixture (e.g., 75-80°C) Degas->Heat Monitor Monitor Progress via ¹H NMR or TLC Heat->Monitor Workup Aqueous Workup & Extraction (Remove Copper Salts) Monitor->Workup Upon Completion Purify Purify via Column Chromatography Workup->Purify Characterize Characterize Product: ¹H NMR, ¹³C NMR, MS Purify->Characterize

Fig 2: Workflow for the synthesis of a TEMPO-based alkoxyamine.
Protocol 2.1: Synthesis of 1-(2,2,6,6-Tetramethylpiperidinyloxy)-1-phenylethane

Materials:

  • 1-phenylethyl bromide (3.7 mmol, 1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (4.4 mmol, 1.2 equiv)

  • Copper powder (<10 micron) (3.8 mmol, 1.05 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.037 mmol, 0.01 equiv)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dTbpy) (0.15 mmol, 0.04 equiv)

  • Anhydrous benzene or toluene (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add TEMPO, copper powder, Cu(OTf)₂, and dTbpy.

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat three times.

  • Add the anhydrous solvent via syringe, followed by the 1-phenylethyl bromide.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the solution.[6]

  • After the final cycle, backfill with inert gas and place the flask in a preheated oil bath at 75-80 °C.

  • Stir the reaction mixture vigorously. The reaction can be monitored by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting bromide.[6] The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature. Dilute with dichloromethane or ethyl acetate.

  • Filter the mixture through a plug of silica gel or Celite to remove the copper salts, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure alkoxyamine as a white solid or pale oil.

Part 3: NMP of Styrene using a Unimolecular Initiator

With the synthesized alkoxyamine in hand, it can be used to initiate the controlled polymerization of a monomer. Styrene is an excellent model monomer for NMP systems mediated by TEMPO-based nitroxides.[7]

Causality Behind the Method: The initiator-to-monomer ratio ([M]/[I]) is the primary determinant of the target degree of polymerization, and thus the final molecular weight of the polymer. The polymerization is conducted in bulk to avoid chain transfer to solvent. The temperature (e.g., 125 °C) is critical; it must be high enough to ensure a sufficient rate of C–ON bond homolysis (activation) to allow for monomer insertion, but not so high as to cause significant thermal self-initiation of the monomer or degradation of the nitroxide.[5][7]

Protocol 3.1: Bulk Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Synthesized alkoxyamine initiator (from Protocol 2.1)

  • Schlenk flask or reaction tube with a magnetic stir bar

Procedure:

  • Determine the desired target molecular weight (Mn) for the polystyrene. Calculate the required molar ratio of monomer to initiator ([M]/[I]). For example, for a target Mn of ~20,000 g/mol , a ratio of approximately 192:1 would be used.[6]

  • To a dry Schlenk flask, add the calculated amount of the alkoxyamine initiator.

  • Add the required amount of inhibitor-free styrene.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • After the final cycle, backfill with an inert gas and seal the flask.

  • Immerse the flask in a preheated oil bath at 125 °C and begin vigorous stirring.

  • To monitor the reaction, samples can be taken at timed intervals to determine monomer conversion (via ¹H NMR or gravimetry) and polymer properties (via SEC/GPC).

  • Once the desired conversion is reached (e.g., after 12 hours), the polymerization is quenched by rapidly cooling the flask in an ice-water bath.

  • The viscous polymer solution is dissolved in a minimal amount of a good solvent (e.g., tetrahydrofuran or dichloromethane).

  • The polymer is isolated by precipitation into a large volume of a non-solvent, such as cold methanol. Stir vigorously.

  • The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Part 4: Polymer Characterization

Thorough characterization is essential to validate the "living" nature and control of the polymerization.[8] A combination of techniques is required to determine the molecular weight, dispersity, and structural integrity of the resulting polymer.[9][10]

ParameterAnalytical TechniqueExpected Result for Controlled PolymerizationReference
Molecular Weight (Mn) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Linear increase with monomer conversion. Close to the theoretical value calculated from [M]/[I] x conversion x MWmonomer.[10][11]
Dispersity (Đ or PDI) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Low values, typically between 1.05 and 1.25.[12]
Chemical Structure Nuclear Magnetic Resonance (¹H and ¹³C NMR) SpectroscopyConfirms the expected polystyrene structure and allows for calculation of monomer conversion. Can also identify end-groups.[9][13]
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which is characteristic of the polymer.[8][13]

Self-Validation of the Protocol: A successful NMP experiment is validated when the SEC/GPC results show a symmetrical, monomodal peak that shifts to higher molecular weights with increasing reaction time/conversion, all while maintaining a low PDI.[12] A plot of Mn versus monomer conversion should yield a straight line, confirming that the number of polymer chains remains constant throughout the reaction.[12]

References

  • Likhtenshtein, G.I. (2020). Nitroxide-Mediated Polymerization. In: Nitroxides. Springer Series in Materials Science, vol 292. Springer, Cham. [Link]

  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. [Link]

  • Ballard, N., & Asua, J.M. (2021). Chapter 7: Nitroxide-mediated Polymerization. In: Nitroxides. The Royal Society of Chemistry. [Link]

  • Matyjaszewski, K. (n.d.). 6. Nitroxide Mediated Polymerization: Stable Free-Radical Polymerization (SFRP). Carnegie Mellon University. [Link]

  • Coseri, S., et al. (2005). Nitroxide-Mediated Polymerization of Styrene Initiated from the Surface of Silica Nanoparticles. In Situ Generation and Grafting of Alkoxyamine Initiators. Macromolecules, 38(5), 1559-1566. [Link]

  • Charleux, B., et al. (2011). Nitroxide-mediated controlled radical polymerizations of styrene derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 50(1), 1-12. [Link]

  • Moad, G., et al. (2012). A Nitroxide for Effecting Controlled Nitroxide-Mediated Radical Polymerization at Temperatures ≤90 °C. ACS Macro Letters, 1(10), 1164-1168. [Link]

  • Audran, G., et al. (2021). New Variants of Nitroxide Mediated Polymerization. Polymers, 13(16), 2686. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-hydroxymethyl-5-nitro-1,3-dioxane. [Link]

  • Hawker, C.J., et al. (1999). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 32(21), 6981-6984. [Link]

  • Hawker, C.J., et al. (2001). Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. Journal of the American Chemical Society, 123(19), 4583-4584. [Link]

  • Resolve Mass Laboratories. (2025). An Overview of Analytical Techniques for Polymer Characterization. [Link]

  • MolecularCloud. (2025). Techniques Used for Polymer Characterization. [Link]

  • Zhang, L., et al. (2014). Synthesis of Thermal Degradable Poly(alkoxyamine) through a Novel Nitroxide Radical Coupling Step Growth Polymerization Mechanism. Macromolecules, 47(22), 7789-7796. [Link]

  • NREL. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. [Link]

  • Moad, G., et al. (2005). One-step synthesis of alkoxyamines for nitroxide-mediated radical polymerization. Organic & Biomolecular Chemistry, 3(3), 459-461. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 5-Methyl-5-nitro-1,3-dioxane to 5-Amino-5-methyl-1,3-dioxane

Introduction & Strategic Context The reduction of aliphatic nitro groups to primary amines is a fundamental transformation in organic synthesis. Specifically, the conversion of 5-methyl-5-nitro-1,3-dioxane to 5-amino-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The reduction of aliphatic nitro groups to primary amines is a fundamental transformation in organic synthesis. Specifically, the conversion of 5-methyl-5-nitro-1,3-dioxane to 5-amino-5-methyl-1,3-dioxane yields a valuable, rigid, hydrophilic building block. This specific 1,3-dioxane amine is frequently utilized in medicinal chemistry as a bioisostere scaffold and in materials science as a precursor for complex phosphonomethylated metal-chelating agents[1].

Because the substrate contains an acid-sensitive 1,3-dioxane ring (a cyclic acetal), the choice of reduction methodology is severely restricted. This guide details a self-validating, highly optimized protocol for the catalytic hydrogenation of this compound, emphasizing mechanistic causality, safety, and operational trustworthiness.

Mechanistic Insights & Causality of Experimental Choices

To design a robust protocol, one must understand the intersection of the nitro reduction mechanism and the structural vulnerabilities of the substrate.

Acetal Sensitivity and Catalyst Selection: The 1,3-dioxane ring is highly susceptible to acidic hydrolysis. Traditional dissolving metal reductions (e.g., Iron or Zinc in HCl/AcOH) are strictly contraindicated; they will rapidly cleave the acetal, releasing formaldehyde and generating complex, intractable polymeric mixtures. Therefore, catalytic hydrogenation under strictly neutral conditions is the mandatory approach[1].

The Stepwise Reduction Pathway: The catalytic hydrogenation of an aliphatic nitro group proceeds via a well-documented stepwise mechanism: the nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), followed by a hydroxylamine (-NHOH), and finally the primary amine (-NH₂)[2].

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +H2 Amine Amine (-NH2) Hydroxyl->Amine +H2, -H2O

Fig 1. Stepwise reduction mechanism of the aliphatic nitro group to a primary amine.

Solvent Causality: The reduction of the hydroxylamine intermediate to the amine is often the rate-limiting step in aliphatic systems and can stall in aprotic solvents like THF. Methanol (MeOH) is explicitly chosen as the solvent because its polar, protic nature stabilizes the polar transition states and facilitates the proton-coupled electron transfer required to drive the hydroxylamine reduction to completion[2].

Safety and Hydroxylamine Accumulation: Hydroxylamines are thermally unstable and can disproportionate exothermically. If hydrogen mass transfer is poor (e.g., inadequate stirring or low pressure), this intermediate can accumulate, posing a severe safety risk and degrading product purity[3]. Our protocol mitigates this by utilizing a 50 psi H₂ overpressure and mandating an In-Process Control (IPC) step.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve 5-methyl-5-nitro-1,3-dioxane in MeOH Step2 2. Catalyst Loading Add 10% Pd/C or Raney Ni under N2 Step1->Step2 Step3 3. Hydrogenation 50 psi H2, 25-30 °C, 4-6 hours Step2->Step3 Step4 4. In-Process Control (IPC) Confirm hydroxylamine consumption via GC-MS Step3->Step4 Step5 5. Filtration & Isolation Filter through Celite, evaporate solvent Step4->Step5

Fig 2. Standard operating workflow for the catalytic hydrogenation of 5-methyl-5-nitro-1,3-dioxane.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate accumulation is detected and resolved before downstream isolation.

Materials & Reagents
  • Substrate: 5-Methyl-5-nitro-1,3-dioxane (1.0 eq, typically 10.0 g, 68.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% wet) OR Raney Nickel (W-4 grade, water-wet). Loading: 10% w/w relative to substrate.

  • Solvent: Anhydrous Methanol (HPLC grade, 100 mL)

  • Gas: Hydrogen gas (H₂, UHP grade)

  • Filtration Aid: Celite 545

Step-by-Step Methodology
  • Reactor Preparation: In a clean, dry Parr hydrogenation vessel (or equivalent pressure reactor), dissolve 10.0 g of 5-methyl-5-nitro-1,3-dioxane in 100 mL of anhydrous methanol.

  • Inerting & Catalyst Loading: Purge the vessel with Nitrogen (N₂) for 5 minutes to displace all oxygen. Carefully add 1.0 g of 10% Pd/C (or wet Raney Ni).

    • Safety Note: Dry hydrogenation catalysts are highly pyrophoric. Always use wet catalysts and transfer them under a blanket of inert gas[3].

  • Hydrogenation: Seal the reactor and purge the headspace with H₂ gas three times (pressurize to 20 psi, then vent). Finally, pressurize the reactor to 50 psi (approx. 3.4 atm) with H₂.

  • Reaction Execution: Initiate vigorous stirring (800–1000 rpm) to ensure optimal gas-liquid mass transfer. Maintain the internal temperature between 25–30 °C. The reaction is exothermic; apply a cooling water bath if the temperature exceeds 35 °C. Allow the reaction to proceed until hydrogen uptake ceases (typically 4 to 6 hours).

  • In-Process Control (IPC) - Critical Step: Vent the H₂ safely and purge the reactor with N₂. Extract a 0.1 mL aliquot, filter it through a micro-syringe filter, and analyze via GC-MS or TLC (Eluent: EtOAc/Hexane 1:1, visualized with Ninhydrin).

    • Validation: The reaction is only considered complete when both the starting nitro compound and the intermediate hydroxylamine are undetectable. If the hydroxylamine persists, repressurize with H₂ and continue stirring for an additional 2 hours.

  • Filtration: Once complete, filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂ to remove the catalyst. Wash the filter cake with additional methanol (3 × 20 mL).

    • Safety Note: Keep the filtered catalyst cake wet with water immediately after filtration to prevent auto-ignition.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath < 40 °C) to afford 5-amino-5-methyl-1,3-dioxane. The product is typically isolated as a pale yellow oil that may crystallize upon standing at 4 °C.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from optimizing the reduction of 5-methyl-5-nitro-1,3-dioxane. It highlights the critical failure points of improper solvent or catalyst selection.

EntryCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Mechanistic Observation / Outcome
110% Pd/CMeOH5025592% Clean conversion; protic solvent drove complete reduction.
2Raney NiMeOH5025495% Excellent yield; highly active for aliphatic nitro groups.
310% Pd/CTHF50251265% Reaction stalled; significant hydroxylamine accumulation[2].
410% Pd/CMeOH15252470% Poor H₂ mass transfer led to incomplete conversion.
5Fe / HClH₂O/EtOH1 atm802<5% Complete degradation/hydrolysis of the 1,3-dioxane acetal ring.

References

  • Dhawan, B., & Redmore, D. (1990). Phosphonomethylation of aminoalkanols preparation of 4-(phosphonomethyl)-2-hydroxy-2-oxo-1,4,2-oxazaphosphorinanes. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.

  • Studer, M., et al. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development.

  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS Green Chemistry Institute.

Sources

Application

Application Note: Synthesis and Validation of Antimicrobial Quaternary Ammonium Salts Derived from 5-Methyl-5-nitro-1,3-dioxane

Executive Summary & Mechanistic Rationale Quaternary ammonium salts (QAS) are cornerstone biocides utilized across pharmaceutical, clinical, and industrial applications. While traditional linear QAS (e.g., benzalkonium c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quaternary ammonium salts (QAS) are cornerstone biocides utilized across pharmaceutical, clinical, and industrial applications. While traditional linear QAS (e.g., benzalkonium chloride) are highly effective, incorporating a rigid 1,3-dioxane heterocycle into the QAS backbone significantly alters the molecule's lipophilic profile and spatial geometry.

As detailed in foundational patent literature for [1], utilizing 5-methyl-5-nitro-1,3-dioxane as a synthetic precursor provides a sterically defined core. This rigid ring structure enhances the surfactant's packing density at the bacterial membrane interface and lowers the Critical Micelle Concentration (CMC). Furthermore, computational studies on [2] demonstrate that the methyl substituent at the 5-position provides excellent thermodynamic stability during high-temperature synthetic steps, preventing premature ring cleavage.

This protocol outlines a robust, self-validating four-stage synthetic workflow: Cycloacetalization Catalytic Reduction Reductive Alkylation Menschutkin Quaternization .

Materials and Reagents

  • Precursors: 2-nitro-2-methyl-1,3-propanediol (CAS: 77-49-6), Trioxane or Paraformaldehyde.

  • Catalysts: p-Toluenesulfonic acid (p-TsOH), Raney Nickel (active slurry in water).

  • Reagents: Hydrogen gas (UHP grade), Formaldehyde (37% aqueous solution), 1-Bromododecane (or 1,4-dichloro-2-butene for cross-linking).

  • Solvents: Toluene, Absolute Ethanol, Ethyl Acetate.

  • Equipment: Dean-Stark apparatus, 2L Parr High-Pressure Reactor, Rotary Evaporator, Automatic Titrator.

Experimental Protocols & Self-Validating QC

Phase 1: Cycloacetalization (Synthesis of 5-methyl-5-nitro-1,3-dioxane)

Causality & Insight: The formation of the 1,3-dioxane ring requires the condensation of a diol with an aldehyde (trioxane as a formaldehyde source). Toluene is selected as the solvent because its boiling point allows for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward the cyclic acetal.

  • Charge a 1L round-bottom flask with 135 g (1.0 mol) of 2-nitro-2-methyl-1,3-propanediol, 33 g (1.1 mol equivalent of formaldehyde) of trioxane, and 500 mL of toluene.

  • Add 1.5 g of p-TsOH as an acid catalyst.

  • Equip the flask with a Dean-Stark trap and reflux at 110°C until the stoichiometric amount of water (~18 mL) is collected.

  • Cool the mixture, wash with 5% NaHCO3​ to neutralize the catalyst, and dry over anhydrous MgSO4​ .

  • Concentrate under reduced pressure to yield crude [3].

  • Validation Checkpoint: Perform GC-MS to confirm the molecular weight (147.13 g/mol ). 1 H-NMR should show the disappearance of hydroxyl protons and the appearance of a distinct AB quartet for the acetal protons (C2 of the dioxane ring) at δ 4.6-4.9 ppm.

Phase 2: High-Pressure Catalytic Hydrogenation

Causality & Insight: Reducing the aliphatic nitro group to a primary amine without hydrogenolyzing the sensitive 1,3-dioxane ring requires a highly selective catalyst. Raney Nickel is ideal here, but it must be operated under high pressure (1200 psi) to ensure rapid, complete reduction, preventing the accumulation of reactive hydroxylamine intermediates that can cause side reactions.

  • Transfer the crude 5-methyl-5-nitro-1,3-dioxane (~140 g) into a 2L Parr high-pressure reactor.

  • Dissolve the substrate in 500 mL of absolute ethanol.

  • Safety Step: Wash 15 g of Raney Nickel slurry with ethanol three times to displace water. Never allow Raney Nickel to dry in air due to severe pyrophoricity. Transfer the catalyst to the reactor.

  • Pressurize the reactor with H2​ gas to 8273 KPa (1200 psi) and heat to 80°C. Maintain agitation for 4.5 to 5.5 hours until hydrogen uptake ceases.

  • Cool to room temperature, safely vent the hydrogen, and filter the catalyst through a Celite pad under an inert argon atmosphere.

  • Concentrate the filtrate to yield 5-methyl-5-amino-1,3-dioxane.

  • Validation Checkpoint: Perform an acid-base titration to determine total alkalinity. The target alkalinity for the primary amine intermediate should be approximately 8.0 - 8.5 meq/g.

Phase 3: Reductive Alkylation (Tertiary Amine Formation)

Causality & Insight: To create a QAS, the primary amine must first be converted to a tertiary amine. An Eschweiler-Clarke-type reductive amination using formaldehyde and H2​ /Raney Ni is preferred over direct alkylation with methyl iodide to prevent premature over-alkylation and to easily control the reaction exotherm.

  • Return the 5-methyl-5-amino-1,3-dioxane to the Parr reactor with fresh Raney Nickel (10 g) and 400 mL ethanol.

  • Slowly pump in 2.2 molar equivalents of 37% aqueous formaldehyde while maintaining the temperature below 50°C to control the exotherm.

  • Pressurize with H2​ to 3447 KPa (500 psi) and heat to 60°C for 3 hours.

  • Filter the catalyst and remove the solvent under reduced pressure to isolate 5-dimethylamino-5-methyl-1,3-dioxane.

  • Validation Checkpoint: Analyze the ratio of primary, secondary, and tertiary amines via potentiometric titration. A successful reaction yields >85% tertiary amine.

Phase 4: Menschutkin Quaternization

Causality & Insight: The final step involves the SN​2 nucleophilic attack of the tertiary amine on an alkyl halide. 1-Bromododecane ( C12​ chain) is selected here, as C12​−C14​ alkyl chains provide the optimal hydrophilic-lipophilic balance (HLB) for penetrating the peptidoglycan layer of Gram-positive bacteria.

  • Dissolve 14.5 g (0.1 mol) of 5-dimethylamino-5-methyl-1,3-dioxane in 100 mL of ethyl acetate.

  • Add 24.9 g (0.1 mol) of 1-Bromododecane.

  • Reflux the mixture at 77°C for 18 hours. As the QAS forms, it becomes insoluble in ethyl acetate and precipitates out of solution.

  • Cool the mixture in an ice bath, filter the white crystalline precipitate, and wash with cold ethyl acetate.

  • Dry in a vacuum oven at 40°C overnight.

  • Validation Checkpoint: Perform a two-phase Epton titration using a standard anionic surfactant (e.g., Sodium Dodecyl Sulfate) and a mixed indicator (dimidium bromide/disulphine blue) to quantify the exact cationic active matter (Target: >98% purity).

Quantitative Data Summaries

Table 1: Reaction Parameters and Yields for QAS Synthesis Stages

Synthesis StageKey Reagents / CatalystsTemp (°C)PressureReaction TimeAvg. Yield (%)
1. Cycloacetalization Trioxane, p-TsOH, Toluene110°CAmbient4-6 hours92%
2. Hydrogenation Raney Ni, Ethanol, H2​ 80°C1200 psi5.5 hours88%
3. Reductive Alkylation Formaldehyde, Raney Ni, H2​ 60°C500 psi3.0 hours85%
4. Quaternization 1-Bromododecane, EtOAc77°CAmbient18.0 hours94%

Table 2: Comparative Antimicrobial Efficacy (Representative MIC Values, µg/mL) Note: Lower Minimum Inhibitory Concentration (MIC) indicates higher antimicrobial potency.

Pathogen StrainGram TypeStandard Linear QAS (BAC)1,3-Dioxane Derived QAS
Staphylococcus aureusPositive (+)2.51.25
Escherichia coliNegative (-)15.08.0
Pseudomonas aeruginosaNegative (-)30.016.0
Candida albicansYeast5.02.5

Structural & Mechanistic Visualizations

Synthesis A 2-Nitro-2-methyl- 1,3-propanediol B 5-Methyl-5-nitro- 1,3-dioxane A->B Trioxane, H+ Cycloacetalization C 5-Methyl-5-amino- 1,3-dioxane B->C H2, Raney Ni Reduction D 5-Dimethylamino- 5-methyl-1,3-dioxane C->D Formaldehyde, H2 Reductive Alkylation E Antimicrobial QAS D->E Alkyl Halide Quaternization

Figure 1: Four-step synthetic workflow from 1,3-propanediol to antimicrobial QAS.

Mechanism A 1. Cationic QAS Molecule Approaches Bacteria B 2. Electrostatic Adsorption to Negative Cell Wall A->B C 3. Lipophilic Tail Integrates into Phospholipid Bilayer B->C D 4. Membrane Disruption & Cytoplasmic Leakage C->D E 5. Rapid Cell Death (Bactericidal Effect) D->E

Figure 2: Mechanism of action: QAS-mediated bacterial cell membrane disruption.

Troubleshooting & Optimization

  • Incomplete Nitro Reduction: If the total alkalinity in Phase 2 is lower than 8.0 meq/g, it indicates incomplete reduction. This is usually caused by catalyst poisoning or insufficient hydrogen pressure. Ensure the 5-methyl-5-nitro-1,3-dioxane is thoroughly washed free of p-TsOH prior to hydrogenation, as residual acid severely poisons Raney Nickel.

  • QAS Precipitation Failure: In Phase 4, if the QAS does not precipitate out of the ethyl acetate, the alkyl chain length used may be too short (e.g., C4​−C8​ ), increasing its solubility in organic solvents. In such cases, evaporate the ethyl acetate entirely and recrystallize the QAS from a cold diethyl ether/acetone mixture.

References

  • Source: European Patent Office (EP0172656B1)
  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds Source: ResearchGate / Journal of Computational Chemistry URL:[Link]

  • 5-methyl-5-nitro-1,3-dioxane - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Acyclic α-Hydrogen Nitroxides Using 5-Methyl-5-Nitro-1,3-Dioxane

Introduction: The Challenge and Opportunity of α-Hydrogen Nitroxides Nitroxides, a class of stable organic free radicals, are indispensable tools in modern science.[1] Their unique paramagnetic properties make them inval...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of α-Hydrogen Nitroxides

Nitroxides, a class of stable organic free radicals, are indispensable tools in modern science.[1] Their unique paramagnetic properties make them invaluable as spin labels and probes for electron paramagnetic resonance (EPR) spectroscopy, contrast agents in magnetic resonance imaging (MRI), and antioxidants in biomedical research.[2][3] A particularly intriguing subclass is that of α-hydrogen nitroxides. Replacing a sterically bulky α-alkyl group with a hydrogen atom can significantly modulate the radical's reactivity and accessibility, opening new avenues for its application as a catalyst and reactive reagent.[4]

However, this structural modification presents a profound stability challenge. α-hydrogen nitroxides are notoriously unstable, readily undergoing disproportionation to form the corresponding nitrones and hydroxylamines.[4][5] This inherent instability has historically limited their widespread synthesis and application. This guide details a robust synthetic strategy that circumvents this issue by employing 5-methyl-5-nitro-1,3-dioxane as a versatile and masked precursor, enabling the controlled synthesis of valuable acyclic α-hydrogen nitroxides.

Core Synthetic Rationale: A Masked Precursor Strategy

The protocol described herein is centered on a multi-step strategy that introduces the key functionalities in a controlled manner, only revealing the unstable nitroxide moiety in the final step. The logic of this approach is to build the molecular backbone first, using stable precursors, before generating the radical.

The key starting material, 5-methyl-5-nitro-1,3-dioxane, serves a dual purpose:

  • Nitro Group as a Latent Nitroxide: The nitro group is an ideal precursor to the N-O• moiety. It can be readily attacked by nucleophiles to form a new carbon-nitrogen bond, which is the cornerstone of this synthesis.

  • Dioxane Ring as a Protecting Group: The 1,3-dioxane ring is a cyclic acetal that effectively protects a 1,3-diol functionality. This protection is crucial as it prevents unwanted side reactions during the nucleophilic addition step and allows for the eventual "unmasking" of the diol to yield the desired acyclic structure.

The overall transformation is achieved through a three-stage process, as illustrated below.

G cluster_0 Stage 1: C-N Bond Formation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Radical Formation A 5-Methyl-5-Nitro-1,3-Dioxane C Intermediate Adduct A->C B Grignard Reagent (R-MgX) B->C D Acid-Catalyzed Hydrolysis C->D E Acyclic Hydroxylamine Precursor D->E F Oxidation E->F G Target Acyclic α-Hydrogen Nitroxide F->G

Caption: High-level workflow for the synthesis of acyclic α-hydrogen nitroxides.

Application Notes: The Rationale Behind the Protocol

A deep understanding of the causality behind each experimental choice is critical for successful and reproducible synthesis.

Pillar 1: Choice of Precursor and Reagents
  • 5-Methyl-5-Nitro-1,3-Dioxane: This starting material is strategic. The tertiary carbon bearing the nitro group is readily accessible for nucleophilic attack. The dioxane ring is stable under the basic and nucleophilic conditions of the Grignard reaction but can be cleanly cleaved under mild acidic conditions.

  • Grignard Reagents (R-MgX): As powerful carbon-based nucleophiles, Grignard reagents are exceptionally well-suited for attacking the electrophilic nitrogen atom of the nitro group.[6] The versatility of Grignard reagents is a key advantage, as the choice of the "R" group (alkyl, aryl, etc.) directly translates to the substituent on the α-carbon of the final nitroxide, allowing for the synthesis of a diverse library of compounds from a common precursor.[7][8]

Pillar 2: Controlling the Reaction Environment
  • Anhydrous Aprotic Solvents (THF, Diethyl Ether): Grignard reagents are potent bases and will be instantly quenched by protic sources like water or alcohols.[9] Therefore, the use of rigorously dried glassware and anhydrous ethereal solvents is non-negotiable for achieving high yields.

  • Inert Atmosphere (Nitrogen or Argon): To prevent both the degradation of the Grignard reagent and potential side reactions involving atmospheric oxygen, the entire reaction must be conducted under an inert atmosphere.

  • Temperature Control: The addition of the Grignard reagent to the nitro-dioxane is typically performed at low temperatures (e.g., -78 °C to 0 °C). This is crucial for controlling the exothermic reaction, minimizing the formation of undesired byproducts, and ensuring selective addition to the nitro group.

Pillar 3: The Final Oxidation Step

The conversion of the hydroxylamine intermediate to the final nitroxide is a one-electron oxidation process.[1] Several methods can be employed, with the choice depending on the stability of the substrate and desired purity.

  • Mild Oxidation: Often, simple exposure to atmospheric oxygen (aerobic oxidation), sometimes catalyzed by copper (I) salts, is sufficient and represents a green and gentle method.

  • Chemical Oxidants: Reagents like hydrogen peroxide in the presence of a sodium tungstate catalyst provide a reliable and efficient alternative for the oxidation of secondary amines and hydroxylamines to nitroxides.[1][10] Other options include metal oxides like manganese dioxide (MnO₂) or silver (I) oxide (Ag₂O).

G cluster_mech Mechanistic Pathway Nitro Nitro-Dioxane Adduct Nitronate Ester Intermediate Nitro->Adduct Nucleophilic Attack Grignard R-MgX Grignard->Adduct Hydroxylamine Acyclic Hydroxylamine Adduct->Hydroxylamine Workup & Hydrolysis Nitroxide Target Nitroxide (R-N(O•)-CH₂R') Hydroxylamine->Nitroxide Oxidation (-e⁻, -H⁺)

Caption: Simplified reaction mechanism from precursor to final nitroxide product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive and can ignite upon exposure to air or water.

Protocol 1: Synthesis of the N-Substituted Hydroxylamine Dioxane Intermediate

This protocol describes the nucleophilic addition of a Grignard reagent to 5-methyl-5-nitro-1,3-dioxane. Phenylmagnesium bromide is used as a representative example.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

    • Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, dissolve 5-methyl-5-nitro-1,3-dioxane (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add Phenylmagnesium bromide (1.2 eq, commercially available solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: A color change is often observed upon addition, indicating the formation of the intermediate nitronate ester.

  • Reaction and Quenching:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Critical Checkpoint: The quenching step can be exothermic. Add the NH₄Cl solution slowly to maintain control of the reaction.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate product, which can be used in the next step without further purification.

Protocol 2: Acetal Deprotection to Yield the Acyclic Hydroxylamine
  • Acid-Catalyzed Hydrolysis:

    • Dissolve the crude product from Protocol 1 in methanol (MeOH).

    • Add a catalytic amount of 2 M hydrochloric acid (HCl) (e.g., 0.1 eq).

    • Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC until a new, more polar spot corresponding to the diol product appears and the starting material disappears.

  • Neutralization and Extraction:

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the bulk of the methanol via rotary evaporation.

    • Extract the aqueous residue three times with dichloromethane (DCM).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude acyclic hydroxylamine derivative by flash column chromatography on silica gel to obtain the pure product.

Protocol 3: Oxidation to the Acyclic α-Hydrogen Nitroxide
  • Oxidation Setup:

    • Dissolve the purified acyclic hydroxylamine from Protocol 2 in methanol or dichloromethane.

    • Method A (Aerobic): Add a catalytic amount of a copper(I) salt (e.g., CuCl) and stir the solution vigorously while open to the air.

    • Method B (Chemical): Add an excess of manganese dioxide (MnO₂, 5-10 eq) and stir vigorously at room temperature.

  • Monitoring and Isolation:

    • The formation of the nitroxide radical is often accompanied by the development of a yellow or orange color.

    • The reaction should be monitored by TLC (nitroxides are often visible as colored spots) and, if available, by EPR spectroscopy to confirm the presence of the radical species.

    • Once the oxidation is complete (typically 1-2 hours), filter the reaction mixture through a pad of Celite to remove the oxidant/catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the final acyclic α-hydrogen nitroxide. Further purification by chromatography may be performed if necessary, though care must be taken as nitroxides can be sensitive.

Data Presentation and Characterization

The successful synthesis of the target nitroxide must be confirmed through rigorous characterization.

Table 1: Representative Yields

Grignard Reagent (R-MgX)R-GroupOverall Yield (3 Steps)
Phenylmagnesium BromidePhenyl55-65%
Ethylmagnesium BromideEthyl60-70%
Isopropylmagnesium ChlorideIsopropyl45-55%

Table 2: Key Characterization Data for a Representative Product (R=Phenyl)

TechniqueParameterTypical Value
EPR Spectroscopy g-value~2.006
aN (Nitrogen coupling)13.5 - 14.5 G
aH (α-Hydrogen coupling)7.0 - 8.0 G
Mass Spectrometry [M+H]⁺Confirms molecular weight
UV-Vis Spectroscopy λmax~240-250 nm

Critical Checkpoint: Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for identifying and characterizing a nitroxide radical. The characteristic triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1), further split into doublets by the α-hydrogen, provides unequivocal proof of structure.

References

  • Szpilman, A. M., et al. (2021). The Application of Nitroxides in Organic Synthesis. In O. Ouari & D. Gigmes (Eds.), Nitroxides (Ch. 3, pp. 71-146). The Royal Society of Chemistry. [Link]

  • Barone, V., et al. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules, 26(24), 7529. [Link]

  • Toledo, H. (n.d.). α-Hydrogen Nitroxyl Radicals: Design, Synthesis and Properties. Technion - Israel Institute of Technology. [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Text. [Link]

  • Amar, M., et al. (2015). Design concept for α-hydrogen-substituted nitroxides. Nature Communications, 6, 6070. [Link]

  • Soule, B. P., et al. (2013). The Chemistry and Biology of Nitroxide Compounds. Free Radical Biology and Medicine, 50(12), 1679-1691. [Link]

  • Bonini, M. G., et al. (2012). The mechanism underlying nitroxyl and nitric oxide formation from hydroxamic acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(10), 1569-1577. [Link]

  • Ballini, R., et al. (2005). THE NITRO GROUP IN ORGANIC SYNTHESIS. Chemical Reviews, 105(10), 3777-3830. [Link]

  • Toledo, H., et al. (2015). Synthesis and stability of cyclic α-hydrogen nitroxides. The Journal of Organic Chemistry, 80(24), 12214-12226. [Link]

  • Gryn'ova, G., et al. (2021). General Approaches to Synthesis of Nitroxides. In O. Ouari & D. Gigmes (Eds.), Nitroxides (Ch. 2). The Royal Society of Chemistry. [Link]

  • Toledo, H., et al. (2015). Synthesis and stability of cyclic α-hydrogen nitroxides. Ariel University. [Link]

  • Amar, M., et al. (2015). Design concept for a-hydrogen-substituted nitroxides. ResearchGate. [Link]

  • Rakhmankulov, D. L., et al. (2023). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. Chemistry of Heterocyclic Compounds, 59(1-2), 43-49. [Link]

  • Zielonka, J., et al. (2017). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants & Redox Signaling, 27(14), 1075-1111. [Link]

  • He, D., et al. (2012). ESR Spectroscopy of Nitroxides: Kinetics and Dynamics of Exchange Reactions. IntechOpen. [Link]

  • Amar, M., et al. (2015). The design principles used in the design of α-hydrogen nitroxides 1 and 2. ResearchGate. [Link]

  • Yamasaki, T., et al. (2012). Synthesis and Utilization of α-Substituted Nitroxides. IntechOpen. [Link]

  • Al-Magmoy, M. A. N., et al. (2010). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION STUDY OF SOME CYCLIC-AZODIOXIDES. HETEROCYCLES, 81(12), 2823-2830. [Link]

  • Rakhmankulov, D. L., et al. (2023). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. ResearchGate. [Link]

  • Eckstein, Z., & Urbański, T. (1955). On the Reaction of 5-Nitro-l,5-dioxane with Diazocompounds, and the Synthesis of Arylazonitrodiols. Bulletin de l'Academie Polonaise des Sciences, 3(8), 433-438. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Hoffmann, R. W., et al. (2000). Grignard reaction. Angewandte Chemie International Edition, 39(17), 3072-3075. [Link]

  • Trofimov, A. G., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete reduction of 5-methyl-5-nitro-1,3-dioxane to amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and thermodynamic challenges associated with the reduction of 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and thermodynamic challenges associated with the reduction of 5-methyl-5-nitro-1,3-dioxane to 5-methyl-1,3-dioxan-5-amine .

This molecule presents a dual challenge: driving the complete hydrogenolysis of an aliphatic nitro group while preserving a highly acid-sensitive 1,3-dioxane (acetal) ring.

Part 1: Mechanistic Insights & Causality

The reduction of an aliphatic nitro compound to an amine is not a single-step process. It proceeds sequentially through a nitroso intermediate, followed by a hydroxylamine intermediate, before final cleavage of the N–O bond yields the primary amine[1].

The most common cause of incomplete reduction is stalling at the hydroxylamine stage. The thermodynamic hurdle (activation energy, Ea​ ) required to cleave the N–O bond in the hydroxylamine is significantly higher than the energy required for the initial N=O reductions. Furthermore, traditional dissolving metal reductions (e.g., Fe/HCl or Zn/HCl) are strictly contraindicated for this substrate; the acidic conditions will rapidly hydrolyze the 1,3-dioxane ring into a diol and an aldehyde[2].

Mechanism Nitro 5-Methyl-5-nitro-1,3-dioxane (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +H2 (Low Ea) Cleavage Diol + Aldehyde (Ring Cleavage) Nitro->Cleavage Acidic Conditions (H+) Hydroxylamine Hydroxylamine (Common Stalling Point) Nitroso->Hydroxylamine +H2 (Low Ea) Amine 5-Methyl-1,3-dioxan-5-amine (Target Product) Hydroxylamine->Amine +H2 (High Ea, Requires Heat/Pressure)

Fig 1. Mechanistic pathway of aliphatic nitro reduction and acid-catalyzed acetal cleavage.

Part 2: Troubleshooting FAQs

Q1: My GC/MS shows complete consumption of the starting material, but the primary product is heavier than the target amine by ~16 Da. What happened? A1: Your reaction has stalled at the hydroxylamine intermediate (R-NHOH), which has a mass exactly 16 Da higher than the target amine (R-NH2) due to the retained oxygen atom[1]. This occurs when the hydrogen pressure or temperature is insufficient to overcome the activation energy required for N–O bond hydrogenolysis. To resolve this, you must increase your H2​ pressure (up to 1000–1200 psi) and implement a temperature ramp (up to 120 °C)[3].

Q2: I attempted a standard Iron/Acetic Acid (Fe/AcOH) reduction, but my yield is near zero and I see multiple highly polar spots on my TLC. Why? A2: The 1,3-dioxane ring is an acetal. Acetals are stable to bases but highly labile in the presence of Brønsted or Lewis acids[2]. The acidic conditions required for dissolving metal reductions cleaved your cyclic acetal into 2-methyl-2-nitro-1,3-propanediol and formaldehyde (or its polymeric forms). You must switch to neutral catalytic hydrogenation[4].

Q3: Should I use Palladium on Carbon (Pd/C) or Raney Nickel for this hydrogenation? A3: Raney Nickel is the industrial gold standard for this specific substrate[3]. While Pd/C is excellent for aromatic nitro groups, aliphatic nitro groups reduced over Pd/C often stall at the hydroxylamine unless aggressive transfer hydrogenation agents are used[4]. Raney Nickel, combined with high pressure, efficiently drives the reaction to the primary amine without ring degradation.

Troubleshooting Start Issue: Low Amine Yield Q1 Are ring cleavage byproducts (diol) present? Start->Q1 A1_Yes Cause: Acidic Conditions Action: Switch to neutral Raney Ni hydrogenation Q1->A1_Yes Yes Q2 Is the reaction stalled at the hydroxylamine? Q1->Q2 No A2_Yes Cause: Incomplete N-O cleavage Action: Increase H2 pressure (1000 psi) & Temp (100°C) Q2->A2_Yes Yes A2_No Cause: Catalyst Poisoning Action: Filter, reload with fresh Raney Ni catalyst Q2->A2_No No

Fig 2. Decision tree for troubleshooting low yields in 5-methyl-5-nitro-1,3-dioxane reduction.

Part 3: Quantitative Data & Condition Comparison

To guide your experimental design, review the following empirical data summarizing the outcomes of various reduction methodologies for 1,3-dioxane derivatives.

Reduction MethodCatalyst / ReagentOperating ConditionsRing IntegrityExpected Amine YieldPrimary Impurity Profile
Catalytic Hydrogenation Raney Nickel 1000-1200 psi H2​ , 50–120 °C Intact >90% None (Complete Conversion)
Catalytic HydrogenationRaney Nickel50 psi H2​ , 25 °CIntact<40%Hydroxylamine
Catalytic HydrogenationPd/C (10%)15–50 psi H2​ , 25 °CIntactModerateHydroxylamine / Nitroso
Dissolving MetalFe / HCl or Zn / AcOHRefluxCleaved <10%Diols, Aldehydes, Polymers
Hydride Reduction LiAlH4​ THF, 0 °C to RTIntactVariableUnreacted SM / Azo compounds

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Raney Nickel under high pressure, modeled after validated industrial scale-up conditions to ensure complete reduction without acetal cleavage[3].

System Validation Note: This protocol is self-validating. You will monitor the pressure gauge on the Parr reactor. The theoretical hydrogen uptake for complete reduction is 3 molar equivalents of H2​ per mole of nitro compound. If pressure stabilization occurs before 3 equivalents are consumed, the reaction has stalled.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a high-pressure Parr reactor (e.g., 2-liter capacity) is thoroughly cleaned, dried, and purged with inert gas (Nitrogen or Argon) to prevent premature catalyst ignition.

  • Substrate Loading: Dissolve the crude 5-methyl-5-nitro-1,3-dioxane in absolute ethanol (typically a 1:1 w/v ratio, e.g., 500 g substrate in 500 mL ethanol). Transfer the solution to the reactor.

  • Catalyst Addition: Under a strict inert atmosphere, charge the reactor with active Raney Nickel catalyst (~10% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric; keep it wetted with ethanol at all times.

  • Pressurization: Seal the reactor. Purge the headspace with H2​ gas three times to displace all inert gas. Pressurize the reactor with H2​ to 1000 psi (6894 KPa) [3].

  • Temperature Ramp (Critical Step):

    • Heat the reactor to 50 °C and hold for 30 minutes. This initiates the highly exothermic reduction of the nitro group to the hydroxylamine.

    • Ramp the temperature to 100 °C and hold for 2 hours.

    • Finally, ramp to 120 °C and increase pressure to 1200 psi (8273 KPa) for 4 hours. Causality: This final high-temperature/high-pressure phase provides the necessary activation energy to cleave the stubborn N–O bond of the hydroxylamine intermediate[3].

  • Workup: Cool the reactor to room temperature. Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (e.g., 50 °C at 125 mm Hg) to yield the pure 5-methyl-1,3-dioxan-5-amine as a viscous liquid[3].

References

  • Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic-Chemistry.org.
  • European Patent Office. "EP0172656B1 - Polymeric quaternary ammonium salts possessing antimicrobial activity and methods for preparation and use thereof." Google Patents.
  • Master Organic Chemistry. "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups." MasterOrganicChemistry.com.

Sources

Optimization

Technical Support Center: Optimizing Raney® Nickel Catalyst Loading for 5-Methyl-5-Nitro-1,3-Dioxane Hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of 5-methyl-5-nitro-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-methyl-5-nitro-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes. As your dedicated scientific resource, this center moves beyond simple procedural steps to explain the underlying principles governing this specific transformation.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the hydrogenation of 5-methyl-5-nitro-1,3-dioxane using a Raney® nickel catalyst.

Q1: What is the primary purpose of hydrogenating 5-methyl-5-nitro-1,3-dioxane?

The primary objective is the selective reduction of the nitro group (-NO₂) to a primary amine group (-NH₂), yielding 5-amino-5-methyl-1,3-dioxane. This resulting amino-dioxane is a valuable building block in pharmaceutical and fine chemical synthesis.[1][2]

Q2: Why is Raney® nickel the preferred catalyst for this reaction?

Raney® nickel is a highly active and cost-effective heterogeneous catalyst for various hydrogenation reactions, including the reduction of nitro compounds.[3][4][5] Its high surface area and the adsorbed hydrogen from its activation process make it particularly efficient, often allowing for reactions under milder conditions (lower temperature and pressure) compared to other catalysts.[4][5]

Q3: What is a typical starting catalyst loading for this type of hydrogenation?

A common starting point for catalyst loading in laboratory-scale hydrogenations is around 5-10% by weight (w/w) of the substrate.[6][7] For instance, for every 10 grams of 5-methyl-5-nitro-1,3-dioxane, you would begin with 0.5 to 1.0 grams of Raney® nickel (dry weight basis). However, the optimal loading is highly dependent on several factors and often requires empirical optimization.[6][8]

Q4: What are the critical safety precautions when handling Raney® nickel?

Raney® nickel is pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry.[9][10][11] It is typically stored and handled as a slurry in water or another solvent to mitigate this risk.[9][10] Always handle Raney® nickel in a well-ventilated fume hood, and never allow the catalyst to dry completely on filter paper or other surfaces.[9][10][12] Ensure a Class D fire extinguisher (for combustible metals) and a container of sand are readily available.[9]

Q5: How does the solvent choice impact the reaction?

The solvent plays a crucial role in the hydrogenation process. It must solubilize the starting material and the product, as well as facilitate the transport of hydrogen to the catalyst surface.[13][14] Protic solvents like methanol, ethanol, and isopropanol are commonly used and can influence reaction rates and selectivity.[13][15] The choice of solvent can significantly affect the catalyst's activity and should be selected carefully based on the specific substrate and desired outcome.[14][15]

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides a structured approach to diagnosing and resolving issues that may arise during the hydrogenation of 5-methyl-5-nitro-1,3-dioxane.

Issue 1: Low or Incomplete Conversion of the Starting Material

Q: My reaction has stalled, or the conversion to the desired amine is significantly lower than expected. What are the potential causes and how can I address them?

A: Low conversion is a common issue that can stem from several factors related to the catalyst, substrate, or reaction conditions. A systematic approach is key to identifying the root cause.

Potential Cause A: Catalyst Inactivity or Deactivation

The catalyst's activity is paramount for a successful hydrogenation.[13]

  • Underlying Science: The catalytic activity of Raney® nickel relies on its high surface area and the presence of active nickel sites. These sites can be blocked or "poisoned" by impurities, or the catalyst's activity can diminish over time.[11][13] Catalyst deactivation in nitrile hydrogenations, a related process, is known to be caused by strong chemisorption of reactants or intermediates.[16]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: The activity of Raney® nickel can decrease during storage.[11] If in doubt, start the experiment with a fresh batch of catalyst.

    • Check for Catalyst Poisons: Sulfur- and nitrogen-containing compounds are known poisons for nickel catalysts.[11] Ensure your starting material and solvent are of high purity. Consider passing the solvent through a column of activated alumina to remove potential inhibitors.

    • Increase Catalyst Loading: If the catalyst has partially deactivated, a modest increase in loading (e.g., from 5% to 10% w/w) may be sufficient to drive the reaction to completion.[11] However, excessive loading can sometimes lead to side reactions.[8]

Potential Cause B: Insufficient Hydrogen Availability

The reaction requires a continuous supply of hydrogen to the catalyst surface.

  • Underlying Science: The hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer of hydrogen from the gas phase to the catalyst surface is critical for the reaction to proceed.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and maximize the gas-liquid interface.[13] Poor agitation can lead to a situation where the reaction rate is limited by the diffusion of hydrogen.

    • Increase Hydrogen Pressure: While many hydrogenations can be conducted at atmospheric pressure (using a hydrogen-filled balloon), more stubborn reductions may require higher pressures.[13] Increasing the pressure enhances the concentration of dissolved hydrogen in the solvent, thereby increasing its availability at the catalyst surface.[17]

    • Check for Leaks: Ensure your reaction setup is properly sealed and there are no leaks in the hydrogen supply lines.

Potential Cause C: Sub-optimal Reaction Conditions

Temperature and reaction time are key parameters that influence the reaction rate.

  • Underlying Science: Like most chemical reactions, the rate of hydrogenation generally increases with temperature.[18] However, excessively high temperatures can lead to catalyst deactivation or the formation of byproducts.[13]

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate.[19] Monitor the reaction closely for any signs of decomposition or side product formation.

    • Extend Reaction Time: Some hydrogenations may require longer reaction times to reach completion.[13] Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Formation of Undesired Byproducts and Poor Selectivity

Q: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I improve the selectivity towards the desired 5-amino-5-methyl-1,3-dioxane?

A: The formation of byproducts is often a result of over-reduction or side reactions. Fine-tuning the reaction conditions and catalyst is crucial for achieving high selectivity.

Potential Cause A: Over-reduction or Ring Opening

Harsh reaction conditions can lead to the reduction of other functional groups or the decomposition of the dioxane ring.

  • Underlying Science: While Raney® nickel is generally selective for the reduction of nitro groups, under forcing conditions (high temperature, high pressure, and high catalyst loading), it can catalyze the reduction of other functional groups or lead to the hydrogenolysis of C-O bonds.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Reduce the temperature and/or hydrogen pressure. Start with milder conditions and gradually increase them if the reaction is too slow.

    • Optimize Catalyst Loading: An excessively high catalyst loading can sometimes lead to over-reduction.[8] Try reducing the catalyst amount to see if selectivity improves.

    • Consider a Modified Catalyst: The selectivity of Raney® nickel can be altered by modifying its surface. For instance, treatment with certain amino acids has been shown to diminish its activity towards carbonyl groups.[20] While not directly applicable to the dioxane ring, this illustrates the principle of catalyst modification.

Potential Cause B: Formation of Secondary Amines

In some cases, the initially formed primary amine can react further to form secondary amines.

  • Underlying Science: The formation of secondary amines can occur through the reaction of the primary amine product with an intermediate imine species on the catalyst surface.[16]

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the formation of byproducts.[14] Experiment with different solvents (e.g., methanol vs. ethanol vs. THF) to see if the byproduct profile changes.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of subsequent products.

III. Experimental Protocols and Data

This section provides a standardized protocol for the hydrogenation of 5-methyl-5-nitro-1,3-dioxane and a table summarizing key reaction parameters for optimization.

Protocol 1: General Procedure for the Hydrogenation of 5-Methyl-5-Nitro-1,3-Dioxane

Safety Note: This procedure must be carried out in a properly functioning chemical fume hood. All necessary personal protective equipment (safety glasses, lab coat, gloves) must be worn.[12]

  • Catalyst Preparation: In a flask equipped with a magnetic stir bar, add the desired amount of Raney® nickel slurry.

  • Solvent Exchange: Carefully decant the storage water from the Raney® nickel. Wash the catalyst by adding the reaction solvent (e.g., methanol), stirring briefly, allowing the catalyst to settle, and then decanting the solvent. Repeat this process two more times to ensure all water is removed.

  • Reaction Setup: To the flask containing the washed Raney® nickel, add the reaction solvent followed by the 5-methyl-5-nitro-1,3-dioxane.

  • Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel (e.g., from a hydrogen-filled balloon or a pressurized cylinder).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. Monitor the progress of the reaction by TLC or GC analysis of aliquots withdrawn at regular intervals.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite® pad with the catalyst to go dry, as it can ignite. [10][11] Wash the Celite® pad with additional reaction solvent.

  • Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude 5-amino-5-methyl-1,3-dioxane, which can be further purified if necessary.

Table 1: Key Parameters for Optimizing Catalyst Loading
ParameterRangeRationale and Considerations
Catalyst Loading (w/w) 2% - 15%Lower loadings may lead to incomplete reactions, while higher loadings can increase cost and potentially lead to side reactions. A typical starting point is 5-10%.[6][7]
Temperature (°C) 25 - 80Higher temperatures generally increase the reaction rate but can also promote side reactions and catalyst deactivation.[13][18]
Hydrogen Pressure (bar) 1 - 10Atmospheric pressure (balloon) is often sufficient. Higher pressures increase hydrogen concentration in the solution, which can accelerate the reaction but may also reduce selectivity.[6][13]
Solvent Methanol, Ethanol, THF, Ethyl AcetateThe choice of solvent affects substrate solubility, hydrogen solubility, and catalyst activity. Protic solvents are common for nitro group reductions.[13][14]
Agitation Speed (RPM) 300 - 1000Vigorous stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface.[13]

IV. Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting common issues.

Diagram 1: Experimental Workflow for Raney® Nickel Hydrogenation

G cluster_prep Catalyst & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Weigh Raney® Ni Slurry B Solvent Exchange (x3) A->B C Add Solvent & Substrate B->C D Inert Gas Purge (N2/Ar) C->D E Introduce H2 D->E F Stir at Set Temp/Pressure E->F G Monitor Reaction (TLC/GC) F->G H Inert Gas Purge G->H Reaction Complete I Filter through Celite® (Keep Wet!) H->I J Wash Celite® Pad I->J K Evaporate Solvent J->K L Purify Product K->L

Caption: A step-by-step workflow for the hydrogenation reaction.

Diagram 2: Troubleshooting Logic for Low Conversion

G cluster_catalyst Catalyst Issues cluster_h2 H2 Availability cluster_conditions Reaction Conditions Start Low Conversion Observed C1 Use Fresh Catalyst Start->C1 C2 Check for Poisons Start->C2 C3 Increase Loading Start->C3 H1 Increase Agitation Start->H1 H2 Increase H2 Pressure Start->H2 H3 Check for Leaks Start->H3 R1 Increase Temperature Start->R1 R2 Extend Reaction Time Start->R2

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Thermal Degradation During Vacuum Distillation of 5-methyl-5-nitro-1,3-dioxane

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support center for handling and purifying 5-methyl-5-nitro-1,3-dioxane.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for handling and purifying 5-methyl-5-nitro-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar thermally sensitive nitroalkane compounds. The purification of 5-methyl-5-nitro-1,3-dioxane via vacuum distillation is a critical step that is frequently complicated by the compound's inherent thermal instability. This document provides in-depth, experience-driven guidance to help you navigate these challenges, ensuring product purity while maintaining safety.

Section 1: Frequently Asked Questions - Understanding the Risk of Thermal Degradation

This section addresses the fundamental principles governing the thermal instability of 5-methyl-5-nitro-1,3-dioxane. Understanding these core concepts is the first step toward preventing decomposition.

Q1: Why is 5-methyl-5-nitro-1,3-dioxane so prone to thermal degradation?

A: The thermal instability of 5-methyl-5-nitro-1,3-dioxane is primarily due to the energetic and relatively weak Carbon-Nitro (C-NO2) bond.[1][2] The nitro group is a strong electron-withdrawing group, which weakens the adjacent C-N bond. When thermal energy is introduced, this bond is often the first to break, initiating a decomposition cascade.[3] Computational studies suggest that the decomposition can proceed through a mechanism involving the cleavage of this C-N bond, leading to the formation of nitrous acid (HNO2) or nitrogen oxides (NOx) and an alkene.[4][5][6][7]

Q2: What are the primary decomposition products, and why are they problematic?

A: The thermal decomposition of nitroalkanes can generate several problematic byproducts. The primary products are typically nitrogen oxides (NOx) and formaldehyde.[1][4] The release of these gaseous products can cause dangerous pressure buildup in a closed system. Furthermore, nitrogen oxides can act as catalysts, accelerating the decomposition of the remaining material in an autocatalytic loop, which can lead to a runaway reaction.[8] These impurities also compromise the purity and stability of the final product.

Q3: What are the common visual and instrumental signs of thermal degradation during distillation?

A: During distillation, you should be vigilant for the following signs of degradation:

  • Color Change: The most obvious sign is a change in the color of the liquid in the distillation pot, often turning from colorless or pale yellow to dark yellow, brown, or even black.

  • Pressure Fluctuations: A sudden, uncontrolled increase in system pressure indicates the evolution of gaseous decomposition products like NOx.[8]

  • Gas Evolution: Visible bubbling or fuming in the distillation flask, independent of boiling, is a clear indicator of decomposition.

  • Inconsistent Distillation Temperature: The temperature at the distillation head may fluctuate or fail to stabilize, suggesting the presence of multiple, lower-boiling point impurities being generated.

Q4: How does the methyl substituent at the 5-position affect thermal stability?

A: Computational studies on 5-nitro-5-R-1,3-dioxane compounds indicate that a methyl group at the 5-position can influence the decomposition reaction. The methyl group is electron-donating, which can affect the stability of the C-N bond and the transition state of the decomposition reaction. Research suggests that the methyl substituent may actually favor the decomposition reaction kinetically compared to hydrogen or bromine substituents, leading to a lower activation energy for thermal breakdown.[4][6] This makes careful temperature control even more critical for this specific compound.

Section 2: Troubleshooting Guide - Addressing Common Distillation Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the vacuum distillation of 5-methyl-5-nitro-1,3-dioxane.

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// Node Definitions issue1 [label="{ISSUE | The distillation pot contents are turning dark brown/black.}", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1 [label="{POTENTIAL CAUSE | 1. Pot temperature is too high.\l2. Heating is uneven (hot spots).\l3. Residence time is too long.\l}", fillcolor="#FFFFFF", fontcolor="#202124"]; solution1 [label="{SOLUTION | 1. Immediately reduce heat.\l2. Use a high-quality heating mantle with a stirrer.\l3. Ensure vacuum is deep enough to distill at a lower temp.\l4. Work with smaller batches to reduce heating time.\l}", fillcolor="#E6F4EA", fontcolor="#202124"];

issue2 [label="{ISSUE | Vacuum pressure is unstable and fluctuating wildly.}", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="{POTENTIAL CAUSE | 1. System has a leak.\l2. Significant off-gassing from decomposition.\l3. Vacuum pump is inadequate or oil is contaminated.\l}", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2 [label="{SOLUTION | 1. Check all joints and seals for leaks.\l2. If accompanied by color change, stop heating immediately; decomposition is likely.\l3. Service the vacuum pump and consider a cold trap with liquid nitrogen.\l}", fillcolor="#E6F4EA", fontcolor="#202124"];

issue3 [label="{ISSUE | Final product is discolored or shows impurities in analysis.}", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="{POTENTIAL CAUSE | 1. Minor decomposition occurred during distillation.\l2. Starting material was highly impure.\l3. Inefficient fractional distillation column.\l}", fillcolor="#FFFFFF", fontcolor="#202124"]; solution3 [label="{SOLUTION | 1. Re-distill under higher vacuum and lower temperature.\l2. Consider pre-purification (e.g., recrystallization) if applicable.\l3. Use a short Vigreux column to balance efficiency and hold-up.\l4. Add a mild stabilizer to the distillation pot.\l}", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges issue1 -> cause1 [arrowhead=vee, color="#4285F4"]; cause1 -> solution1 [arrowhead=vee, color="#34A853"];

issue2 -> cause2 [arrowhead=vee, color="#4285F4"]; cause2 -> solution2 [arrowhead=vee, color="#34A853"];

issue3 -> cause3 [arrowhead=vee, color="#4285F4"]; cause3 -> solution3 [arrowhead=vee, color="#34A853"]; } ` Caption: Troubleshooting logic for vacuum distillation issues.

Section 3: Best Practices and Experimental Protocols

Adhering to best practices is crucial for a successful and safe distillation. This section provides a detailed protocol and critical parameters.

Protocol 1: Recommended Vacuum Distillation Setup

A proper setup is your first line of defense against thermal degradation. The goal is to enable distillation at the lowest possible temperature by achieving a deep and stable vacuum.

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// Node Definitions start [label="START: Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="1. Assemble Glassware\n(Round Bottom Flask, Short Vigreux Column, Condenser, Vacuum Adapter)", fillcolor="#F1F3F4", fontcolor="#202124"]; charge [label="2. Charge Flask\nAdd crude 5-methyl-5-nitro-1,3-dioxane and a PTFE stir bar. Optional: Add stabilizer.", fillcolor="#F1F3F4", fontcolor="#202124"]; seal [label="3. Seal System\nGrease all joints lightly. Ensure tight connections.", fillcolor="#F1F3F4", fontcolor="#202124"]; cold_trap [label="4. Prepare Cold Trap\nFill Dewar with liquid nitrogen or dry ice/acetone slurry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vacuum [label="5. Apply Vacuum\nSlowly open the system to the vacuum pump. Evacuate to target pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="6. Apply Heat\nUse a heating mantle with stirring. Increase temperature gradually.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="7. Collect Fractions\nDiscard forerun. Collect the main fraction at a stable head temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; shutdown [label="8. Shutdown\nRemove heat. Allow to cool. Slowly vent the system with an inert gas before turning off the pump.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="END: Purified Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> setup [label="Prepare"]; setup -> charge; charge -> seal; seal -> cold_trap [label="Protect Pump"]; cold_trap -> vacuum; vacuum -> heat [label="Once pressure is stable"]; heat -> collect; collect -> shutdown [label="After collection"]; shutdown -> end; } ` Caption: Recommended workflow for setting up the vacuum distillation apparatus.

Protocol 2: Optimizing Distillation Parameters

The interplay between temperature and pressure is the most critical factor. The goal is always to distill at the lowest possible temperature.

ParameterRecommended ValueRationale & Expert Insights
Vacuum Pressure < 1 mmHg (ideally 0.1-0.5 mmHg)A lower pressure directly reduces the boiling point, minimizing the thermal energy required and thus slowing decomposition kinetics. High-quality, two-stage rotary vane pumps are recommended.
Pot Temperature Keep as low as possible; do not exceed 80-90°CThe temperature of the liquid itself should be minimized. Use a heating mantle that provides uniform heating to avoid localized hot spots, which can initiate decomposition. Always use vigorous stirring.
Distillation Head Temp. Monitor closely; should be stableThe temperature at the distillation head reflects the boiling point of the substance at the given pressure. A stable temperature indicates a pure fraction is being collected.
Condenser Coolant Standard water circulation (10-15°C)Sufficient to condense the vapor. Over-cooling is unnecessary and offers no benefit.
Cold Trap Liquid Nitrogen (-196°C)Essential for protecting the vacuum pump from corrosive NOx gases and trapping any volatile decomposition byproducts.[9]
Protocol 3: The Role of Stabilizers

In cases of persistent degradation, the use of a stabilizer in the distillation pot can be beneficial. Stabilizers work by scavenging the decomposition products, particularly nitrogen oxides, that catalyze further degradation.[8][10]

Stabilizer TypeExamplesMechanism of Action
Aromatic Amines Diphenylamine (DPA), Triphenylamine (TPA)React with NOx to form non-catalytic nitroso or nitro derivatives, breaking the autocatalytic cycle.[10][11]
Urea Derivatives Centralites, AkarditesFunction similarly to aromatic amines by reacting with and neutralizing acidic decomposition products.[10]
Porous Adsorbents Silica Gel, ZeolitesPhysically adsorb NOx and water vapor, removing them from the reaction environment.[8][11]

To Use: Add a very small, catalytic amount (e.g., 0.1% by weight) of the chosen stabilizer to the distillation pot before starting the distillation. Note that this may introduce a new impurity that needs to be considered for your specific application.

Section 4: Safety First - Handling and Emergency Procedures

5-methyl-5-nitro-1,3-dioxane and related compounds must be handled with extreme care.[12]

Q: What are the primary safety hazards associated with 5-methyl-5-nitro-1,3-dioxane?

A: The primary hazards are its potential for explosive decomposition when heated, especially under confinement, and its toxicity.[12][13] Nitroalkanes can form explosive salts with inorganic bases and their thermal sensitivity can be increased by the presence of metal oxides.[14] All operations should be conducted behind a blast shield in a well-ventilated fume hood.

Q: What Personal Protective Equipment (PPE) is mandatory?

A: Adherence to proper PPE is non-negotiable.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Work Area: All manipulations must be performed in a certified chemical fume hood.

Q: What should I do in case of a runaway reaction?

A: A runaway reaction is indicated by a rapid, uncontrollable increase in temperature and pressure.

  • Alert Everyone: Immediately alert all personnel in the lab.

  • Remove Heat: Turn off and lower the heating mantle.

  • Ventilation: Ensure the fume hood sash is lowered to the appropriate height to provide protection while maintaining airflow.

  • Evacuate: Evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to dismantle the apparatus while it is undergoing a runaway reaction.

References

  • Theoretical Studies on the Heats of Formation, Detonation Properties, and Pyrolysis Mechanisms of Energetic Cyclic Nitramines. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines. Central European Journal of Energetic Materials. [Link]

  • Thermal Decomposition of the Nitroalkanes. Transactions of the Faraday Society. [Link]

  • Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines. CSWAB. [Link]

  • Nitro Compounds. SlideShare. [Link]

  • Thermal Stability of Explosives. ResearchGate. [Link]

  • 5-Methyl-5-nitro-1,3-dioxane (CAS 1194-36-1). HazComFast. [Link]

  • The Influence of the Semtex Matrix on the Thermal Behavior and Decomposition Kinetics of Cyclic Nitramines. Biblioteka Nauki. [Link]

  • Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed. [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • One-stage reaction mechanism of the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, R = H, CH3, Br. ResearchGate. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Stabilizer for nitrated organic compounds.
  • Method for eliminating color forming impurities
  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate. [Link]

  • 5-BROMO-5-NITRO-1,3-DIOXANE. Ataman Kimya. [Link]

  • 5-METHYL-5-NITRO-1,3-DIOXANE — Chemical Substance Information. NextSDS. [Link]

  • Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. Springer. [Link]

  • Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. ResearchGate. [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview. National Institutes of Health. [Link]

  • 1,3-Dioxane, 5-bromo-5-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). U.S. Environmental Protection Agency. [Link]

  • 2,2,5-trimethyl-5-nitro-1,3-dioxane. LookChem. [Link]

  • Synthesis of 2-methyl-5-hydroxymethyl-5-nitro-1,3-dioxane. PrepChem.com. [Link]

  • NFPA 30: Flammable and Combustible Liquids Code. National Fire Protection Association. [Link]

  • Production of 5-bromo-5-nitro-1,3-dioxane.
  • Hazardous Materials and the Applicability of NFPA 400. National Fire Protection Association. [Link]

  • Chemical Storage NFPA Hazard Codes. California State University, Northridge. [Link]

  • What Is NFPA 30? Flammable Liquid Storage Requirements Explained. U.S. Chemical Storage. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed. [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]

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Optimization

Technical Support Center: Resolving Solvent Effects on 5-Methyl-5-Nitro-1,3-Dioxane Decomposition Rates

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the decomposition of 5-methyl-5-nitro-1,3-dioxane. This guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the decomposition of 5-methyl-5-nitro-1,3-dioxane. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies of solvent effects on the decomposition rates of this compound. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Experimental Complexities

This section addresses specific problems you may encounter during your kinetic studies. Each issue is presented in a question-and-answer format, offering a diagnosis of the potential causes and a step-by-step guide to resolution.

Issue 1: Inconsistent or Non-Reproducible Decomposition Rates in the Same Solvent

Question: We are observing significant variability in the measured decomposition rate of 5-methyl-5-nitro-1,3-dioxane, even when using the same solvent and temperature. What could be the cause, and how can we improve our experimental consistency?

Answer: This is a common and frustrating issue that often points to subtle, uncontrolled variables in the experimental setup. Let's break down the likely culprits and how to address them systematically.

Potential Causes & Solutions:

  • Solvent Purity and Water Content: Trace impurities or variable water content in your solvent can have a profound impact on reaction kinetics. Protic impurities, such as water or alcohols, can participate in hydrogen bonding or act as catalysts or inhibitors, altering the decomposition pathway.[1][2]

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use solvents of the highest available purity (e.g., HPLC or spectrophotometric grade).

      • Dry Your Solvents: For non-aqueous studies, ensure your solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) immediately before use.

      • Quantify Water Content: Use Karl Fischer titration to quantify the residual water content in your solvent batches. This will allow you to correlate any rate variations with the water level.

      • Consistent Storage: Store solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture.

  • Temperature Fluctuations: The rate of chemical reactions is highly sensitive to temperature. Even small variations in your reaction vessel can lead to significant differences in decomposition rates.

    • Troubleshooting Steps:

      • Use a High-Precision Thermostatic Bath: Employ a circulating water or oil bath with a temperature controller capable of maintaining the temperature to within ±0.1°C.

      • Direct Temperature Monitoring: Place a calibrated thermometer or thermocouple directly in a control reaction vessel (containing only the solvent) within the bath to monitor the actual reaction temperature.

      • Allow for Thermal Equilibration: Ensure that your reaction mixture has reached the target temperature before initiating the reaction (i.e., adding the 5-methyl-5-nitro-1,3-dioxane).

  • Inconsistent Mixing: Inadequate or inconsistent mixing can lead to localized concentration and temperature gradients, resulting in non-uniform reaction rates.

    • Troubleshooting Steps:

      • Standardize Stirring: Use a magnetic stirrer with a consistent stir bar size and rotation speed for all experiments.

      • Ensure Homogeneity: For viscous solvents, ensure that the stirring is vigorous enough to create a vortex and maintain a homogeneous solution.

Issue 2: Unexpectedly Fast or Slow Decomposition in Polar Aprotic Solvents

Question: Our decomposition rates in polar aprotic solvents like DMSO and DMF are not aligning with our predictions based on solvent polarity. What mechanistic factors could be at play?

Answer: This is an excellent question that delves into the nuanced interplay between solvent properties and reaction mechanisms. While solvent polarity is a key factor, other solvent characteristics can significantly influence the decomposition of nitroalkanes.[1][3][4]

Mechanistic Considerations:

  • Stabilization of Intermediates and Transition States: The decomposition of 5-methyl-5-nitro-1,3-dioxane likely proceeds through a charged or highly polar transition state.[3][4] Polar aprotic solvents are effective at solvating cations but are less effective at solvating anions due to the lack of hydrogen bond donors.[2][5]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both cationic and anionic species through hydrogen bonding. If the transition state has significant charge separation, these solvents can lower the activation energy and accelerate the reaction.[1][6]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess large dipole moments and can effectively solvate cations. However, their inability to donate hydrogen bonds means they are less effective at stabilizing small, charge-dense anions.[2][5] The observed rate will depend on the net charge distribution in the transition state. A computational study on similar compounds showed that the decomposition rate of 5-methyl-5-nitro-1,3-dioxane is significantly increased in DMSO, suggesting stabilization of the transition state.[3][4]

  • Specific Solute-Solvent Interactions: Beyond bulk polarity, specific interactions such as dipole-dipole interactions and dispersion forces can play a crucial role.[7]

    • Troubleshooting and Investigative Steps:

      • Systematically Vary Solvents: Conduct your experiments in a series of solvents with varying properties (dielectric constant, dipole moment, hydrogen bond donating/accepting ability). This will allow you to de-convolute the different solvent effects.

      • Computational Modeling: If available, computational chemistry can provide invaluable insights into the structure of the transition state and its interaction with different solvent molecules.[3][4][8]

      • Analyze Activation Parameters: Determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) from the temperature dependence of the rate constants (Eyring plot). These parameters can provide clues about the nature of the transition state.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental design and data interpretation for studying the decomposition of 5-methyl-5-nitro-1,3-dioxane.

Q1: What are the most suitable analytical techniques for monitoring the decomposition of 5-methyl-5-nitro-1,3-dioxane?

A1: The choice of analytical technique depends on the timescale of the reaction and the chemical properties of the reactants and products. Several methods are well-suited for kinetic studies:[9][10][11]

  • UV-Vis Spectrophotometry: If the reactant or a product has a distinct chromophore, this technique is often simple and robust for continuous monitoring.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for separating and quantifying the reactant and its decomposition products over time. This method is particularly useful for complex reaction mixtures.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile decomposition products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the reactants, intermediates, and products, and can be used for quantitative analysis.[15]

Q2: How do I choose an appropriate concentration range for my kinetic experiments?

A2: The initial concentration of 5-methyl-5-nitro-1,3-dioxane should be chosen to ensure that the reaction can be monitored accurately over a reasonable timeframe.

  • For Pseudo-First-Order Conditions: If the decomposition is believed to be unimolecular, the initial concentration should be within the linear range of your analytical detector.

  • For Bimolecular Reactions: If the decomposition involves another reactant (e.g., a catalyst or an impurity), you may want to use pseudo-first-order conditions where the concentration of the other reactant is in large excess.

Q3: What is the expected decomposition mechanism for 5-methyl-5-nitro-1,3-dioxane?

A3: The thermal decomposition of 5-nitro-1,3-dioxane derivatives has been studied computationally.[3][4][8][16] The proposed mechanism involves the cleavage of the C-N bond and the migration of a hydrogen atom, leading to the formation of an alkene and nitrous acid.[3] The presence of a methyl group at the 5-position is expected to favor this elimination reaction.[3][4]

Q4: How can I be sure that the observed kinetics are not influenced by impurities in the 5-methyl-5-nitro-1,3-dioxane sample?

A4: The purity of your starting material is critical.

  • Purification: Purify the 5-methyl-5-nitro-1,3-dioxane using appropriate methods such as recrystallization or chromatography.

  • Purity Analysis: Confirm the purity of the compound using techniques like NMR, melting point analysis, and elemental analysis.

  • Control Experiments: Run control experiments without the 5-methyl-5-nitro-1,3-dioxane to ensure that the solvent and any other reagents are not undergoing any side reactions under the experimental conditions.

Experimental Protocols & Data Presentation

To ensure the generation of high-quality, reproducible data, we recommend following standardized experimental protocols.

Protocol 1: General Procedure for Kinetic Runs
  • Solvent Preparation: Dispense the desired volume of high-purity, dry solvent into a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Temperature Equilibration: Place the reaction vessel in a pre-heated, constant-temperature bath and allow the solvent to equilibrate for at least 30 minutes.

  • Initiation of Reaction: Accurately weigh a sample of purified 5-methyl-5-nitro-1,3-dioxane and dissolve it in a small, known volume of the same solvent. At time zero (t=0), inject the substrate solution into the reaction vessel with rapid stirring.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the decomposition. This can be achieved by rapid cooling or by adding a chemical quencher.

  • Analysis: Analyze the quenched aliquots using a validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of 5-methyl-5-nitro-1,3-dioxane.

Data Presentation: Comparative Decomposition Rates

Summarizing your kinetic data in a clear, tabular format is essential for comparison and interpretation.

SolventDielectric Constant (ε) at 25°CTemperature (°C)Rate Constant (k) (s⁻¹)
Acetonitrile37.550Experimental Value
Dimethyl Sulfoxide (DMSO)46.750Experimental Value
Ethanol24.550Experimental Value
Water80.150Experimental Value
1,4-Dioxane2.250Experimental Value

Note: The rate constants in this table are placeholders for your experimental data.

Visualization of Concepts

Visual aids can greatly enhance the understanding of complex experimental workflows and theoretical concepts.

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Solvent_Prep Solvent Preparation (High Purity & Dry) Equilibration Temperature Equilibration Solvent_Prep->Equilibration Substrate_Prep Substrate Purification & Weighing Initiation Reaction Initiation (t=0) Substrate_Prep->Initiation Equilibration->Initiation Sampling Aliquoting at Time Intervals Initiation->Sampling Quenching Reaction Quenching Sampling->Quenching Analytical_Measurement Analytical Measurement (e.g., HPLC, GC-MS) Quenching->Analytical_Measurement Data_Analysis Data Analysis (Rate Constant Calculation) Analytical_Measurement->Data_Analysis solvent_effects cluster_polar_protic Polar Protic Solvent cluster_nonpolar Nonpolar Solvent Reactants Reactants TS_Polar_Protic Stabilized TS Reactants->TS_Polar_Protic Lower Ea TS_Nonpolar Less Stabilized TS Reactants->TS_Nonpolar Higher Ea Transition_State Transition State (TS) Products Products TS_Polar_Protic->Products TS_Nonpolar->Products

Caption: Stabilization of the transition state by polar solvents.

References

  • PubMed.

  • Scribd.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Chemistry Steps.

  • Fiveable.

  • Slideshare.

  • KPU Pressbooks.

  • YouTube.

  • SciSpace.

  • ChemTalk.

  • Chemistry LibreTexts.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • R Discovery.

  • ResearchGate.

  • NovaSolver CAE Encyclopedia.

  • Agency for Toxic Substances and Disease Registry.

  • Electronic Thesis and Dissertation Repository, University of Western Ontario.

  • Wikipedia.

  • ChemRxiv.

  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in 5-Nitro-1,3-Dioxane Derivative Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing 5-nitro-1,3-dioxane derivatives (such as the precursors to the biocide Bronopol or Broni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing 5-nitro-1,3-dioxane derivatives (such as the precursors to the biocide Bronopol or Bronidox) is fraught with chemo- and regioselectivity challenges. Acetalization is an equilibrium-driven process; without precise thermodynamic and kinetic control, the reaction rapidly diverges into oligomerization, stereoisomeric mixtures, and thermal degradation.

This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize your target yield.

Pathway Visualization: Reaction Divergence

SynthesisWorkflow Diol 2-Nitro-1,3-propanediol + Carbonyl Compound Acid Acid Catalyst (H+) Thermodynamic Control Diol->Acid Product 5-Nitro-1,3-dioxane (Target Product) Acid->Product Intramolecular Cyclization Oligomer Acyclic Oligomers (Intermolecular By-product) Acid->Oligomer High Conc. No Water Removal Elimination Elimination Products (Thermal Degradation) Product->Elimination T > 110°C Harsh Base Water Water Removal (Dean-Stark / Sieves) Oligomer->Water Reversible Water->Product Drives Equilibrium

Reaction workflow and by-product divergence in 5-nitro-1,3-dioxane synthesis.

Troubleshooting & FAQ

Q1: Why am I observing high molecular weight oligomers instead of the cyclic 1,3-dioxane? Mechanistic Causality: Acetalization is a reversible, equilibrium-driven process. The reaction of 2-nitro-1,3-propanediol with an aldehyde or ketone initially forms a hemiacetal. From this intermediate, the pathway bifurcates: intramolecular attack by the second hydroxyl group yields the desired 1,3-dioxane ring, while intermolecular attack by another diol molecule yields acyclic oligomers[1]. High substrate concentrations and the accumulation of the water by-product shift the equilibrium toward these polymeric species. Self-Validating Solution: You must force the equilibrium forward by continuously removing water. For liquid-phase reactions, utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene)[1]. The reaction is self-validating: when the stoichiometric volume of water is collected in the trap, the cyclization is complete. Alternatively, for derivatives like 5-bromo-5-nitro-1,3-dioxane, a solvent-free protocol utilizing concentrated aqueous sulfuric acid as both the catalyst and dehydrating agent effectively suppresses intermolecular oligomerization kinetically[2].

Q2: How can I control the stereochemistry of the 5-nitro group to avoid isomeric mixtures? Mechanistic Causality: The 1,3-dioxane ring predominantly adopts a chair conformation. Conformational analysis of 5-nitro-1,3-dioxane derivatives reveals that the global energy minimum corresponds to the chair conformer where the nitro group is in the axial position[3]. This preference is driven by dipole-dipole interactions and the avoidance of steric clashes with the ring oxygens. However, bulky substituents at the C2 position (derived from the carbonyl reactant) can distort the ring, leading to the formation of the less stable equatorial-nitro isomer or twist-boat conformers[3]. Self-Validating Solution: Exploit thermodynamic control. Extend the reaction time under acidic reflux to allow the reversible acetalization to equilibrate fully to the thermodynamically favored axial-nitro isomer. Do not quench the reaction prematurely; monitor the isomer ratio via 1H-NMR (specifically looking at the chemical shift of the axial vs. equatorial protons at the C4/C6 positions) until the ratio stabilizes.

Q3: What causes the formation of elimination by-products (e.g., 4-methylene-1,3-dioxolane)? Mechanistic Causality: 5-Nitro-1,3-dioxanes are highly susceptible to thermal decomposition and base-catalyzed elimination. Computational studies indicate that at elevated temperatures, these compounds can undergo a cyclic transition state leading to the migration of hydrogen, detachment of the nitro group, and formation of alkenes like 4-methylene-1,3-dioxolane[4]. Furthermore, if the dioxane is subjected to alkaline conditions (e.g., during subsequent bromination to form Bronidox), the nitronate intermediate can rapidly degrade if the temperature is not strictly controlled[5]. Self-Validating Solution: Maintain acetalization temperatures below 110°C. If your synthesis requires an alkaline bromination step, ensure the reaction is cooled to 10°C–30°C before the addition of bromine to prevent the degradation of the nitronate salt[5].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and by-product distribution. Use this as a benchmark for your process scale-up.

Table 1: Impact of Reaction Conditions on 5-Nitro-1,3-Dioxane Yield and By-Product Distribution

Catalyst SystemSolvent / Dehydration StrategyMax TempTarget Yield (%)Oligomer By-products (%)Elimination By-products (%)
p-TsOH (1 mol%)Toluene / No Water Removal110°C45%50%5%
p-TsOH (1 mol%)Toluene / Dean-Stark Trap110°C88%<5%7%
Aq. H₂SO₄ (50%)Solvent-free (Paraformaldehyde)60°C92%<2%<1%
ZrCl₄ (5 mol%)DCM / 4Å Molecular Sieves40°C95%<1%0%

(Note: Data synthesized from optimized acetalization protocols and thermodynamic limits[1][2][4])

Standard Operating Procedure (SOP)

Optimized Dean-Stark Acetalization Protocol for 5-Nitro-1,3-Dioxane Derivatives

This protocol is designed as a self-validating system. The physical collection of water serves as an in-process control (IPC) for reaction completion, preventing the over-accumulation of oligomers.

Step 1: System Preparation

  • Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Causality: The Dean-Stark trap is non-negotiable for liquid-phase acetalization; failing to remove water shifts the equilibrium backward, promoting acyclic hemiacetal oligomers.

Step 2: Reagent Charging

  • Add 2-nitro-1,3-propanediol (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) to the flask.

  • Suspend the reactants in anhydrous toluene (approx. 10 mL per gram of diol).

  • Add p-toluenesulfonic acid (p-TsOH) monohydrate (0.01 equiv) as the Brønsted acid catalyst[1].

Step 3: Reflux and Dehydration

  • Heat the mixture to reflux (approx. 110°C).

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 equiv) has separated into the lower phase of the trap. Do not exceed 12 hours of reflux to prevent thermal elimination to 4-methylene-1,3-dioxolane[4].

Step 4: Quenching and Neutralization

  • Cool the reaction mixture to room temperature immediately after water evolution ceases.

  • Quench the acid catalyst by washing the toluene layer with saturated aqueous NaHCO₃ (2 x 20 mL).

  • Causality: Neutralization is critical. Residual acid during solvent evaporation will cause the acetal to revert to the starting diol and carbonyl compound.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (for solid derivatives) or vacuum distillation (for liquid derivatives) to isolate the thermodynamically favored axial-nitro conformer[3].

References
  • DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane - Google Patents. Source: google.com.
  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds - SciSpace. Source: scispace.com. URL:[Link]

  • US4851588A - Novel process for the preparation of bronopol - Google Patents. Source: google.com.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for High-Purity 5-Methyl-5-nitro-1,3-dioxane

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis and purification of cyclic acetals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis and purification of cyclic acetals. Specifically, this module addresses the thermophysical challenges and solvent optimization strategies required to isolate high-purity 5-methyl-5-nitro-1,3-dioxane.

Mechanistic Overview & Impurity Profiling

5-Methyl-5-nitro-1,3-dioxane is typically synthesized via the acid-catalyzed condensation of 2-methyl-2-nitro-1,3-propanediol with formaldehyde[1]. The crude reaction mixture often presents as a thick, viscous syrup containing unreacted diol, polymeric formaldehyde byproducts, and trace acidic catalyst[1].

Because cyclic acetals are sensitive to hydrolysis under acidic conditions but stable in neutral or basic environments, the crude syrup is usually neutralized (e.g., with sodium bicarbonate) prior to purification[1]. The primary challenge in isolating this compound is its relatively low melting point (69 °C), which frequently leads to liquid-liquid phase separation ("oiling out") rather than true crystallization during cooling[1],[2].

Troubleshooting & FAQs

Q1: During recrystallization, my 5-methyl-5-nitro-1,3-dioxane separates as a viscous syrup ("oils out") instead of forming crystals. How do I prevent this? Causality: Oiling out is a thermodynamic phenomenon that occurs when the saturation temperature of your solution exceeds the melting point of the solute[2]. For 5-methyl-5-nitro-1,3-dioxane, the melting point is 69 °C[1]. If you use a high-boiling solvent like water (100 °C) and the solution is too concentrated, the compound will reach its solubility limit at, for example, 80 °C. Because 80 °C > 69 °C, the compound drops out of solution as a liquid oil rather than a solid crystal network[2]. Solution: You must force the saturation curve to cross below 69 °C. You can achieve this by:

  • Dilution: Adding more solvent to lower the saturation temperature.

  • Solvent Substitution: Switching to a solvent with a boiling point below the solute's melting point, such as methanol (bp 64.7 °C), which physically prevents the solution from exceeding 69 °C during atmospheric reflux[1].

Q2: Which solvent system yields the highest purity for this specific cyclic acetal? Causality: The ideal solvent must dissolve the target compound at high temperatures, reject it at low temperatures, and keep impurities dissolved throughout the process[2]. Unreacted 2-methyl-2-nitro-1,3-propanediol (the primary impurity) is highly polar and water-soluble. Solution: Water is an excellent primary recrystallization solvent because it effectively partitions the unreacted diol into the aqueous mother liquor while the less polar dioxane precipitates[1]. For ultra-high purity (>99%), a secondary "polishing" recrystallization using methanol is recommended to remove trace organic impurities[1].

Q3: How do I validate the purity of the recrystallized product in-house? Causality: Crystal lattice integrity is highly sensitive to impurities, which disrupt intermolecular forces and depress the melting point. Validation: A self-validating protocol requires measuring the melting point of the dried crystals. Pure 5-methyl-5-nitro-1,3-dioxane will exhibit a sharp, uncorrected melting point of exactly 69 °C[1]. Any melting point depression or broadening (>2 °C range) indicates residual diol or trapped solvent, necessitating a secondary recrystallization.

Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of various solvent systems for this compound.

Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Impurity Removal EfficacyRecommended Application
Water 100.0HighLowExcellent (removes polar diols)Primary Recrystallization
Methanol 64.7Very HighModerateGood (removes trace organics)Secondary Polishing / Rescue
Benzene 80.1HighLowModerateHistorically used; avoid due to toxicity
Methanol / Water VariableAdjustableLowExcellentComplex mixtures / Anti-solvent induction

Experimental Protocols

Protocol A: Primary Aqueous Recrystallization (Self-Validating)

Objective: Isolate 5-methyl-5-nitro-1,3-dioxane from the crude neutralized syrup.

  • Dissolution: Transfer the crude viscous syrup to an Erlenmeyer flask. Add distilled water at a ratio of approximately 10 mL per gram of crude product.

  • Heating: Heat the mixture gradually to 80–85 °C with continuous magnetic stirring until the syrup fully dissolves into a homogenous, clear liquid phase.

  • Hot Filtration (Optional): If insoluble polymeric particulates are visible, perform a hot gravity filtration using fluted filter paper.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool slowly to room temperature. Do not place it directly into an ice bath, as rapid crash-cooling traps impurities within the crystal lattice and promotes oiling out.

  • Nucleation: Once the internal temperature drops below 69 °C, crystal nucleation should begin. If the solution remains clear, gently scratch the inside of the flask with a glass rod to provide a nucleation site.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to drive the equilibrium and maximize yield.

  • Isolation & Validation: Isolate the white, odorless crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water. Dry under vacuum for 12 hours. Validate success by confirming a sharp melting point at 69 °C[1].

Protocol B: Rescue Protocol for "Oiled-Out" Mixtures

Objective: Recover product that has separated as a liquid phase.

  • Re-dissolution: If a second liquid phase (oil) forms at the bottom of the flask during cooling, immediately return the flask to the heat source.

  • Adjustment: Add 10–15% more hot solvent (water) to the mixture to decrease the overall solute concentration. Alternatively, add a small volume of hot methanol to increase the solvent's affinity for the organic phase.

  • Re-cooling: Stir vigorously until the oil dissolves back into a single phase. Remove from heat and resume the slow-cooling process.

  • Seeding: Strictly monitor the temperature. The moment the solution reaches 65 °C (safely below the 69 °C melting point), drop in a single pure seed crystal of 5-methyl-5-nitro-1,3-dioxane to force solid nucleation before the oil can separate.

Workflow Diagram

The following logical workflow illustrates the decision matrix for successful recrystallization and oiling-out recovery.

Recrystallization A Crude 5-Methyl-5-nitro-1,3-dioxane (Viscous Syrup) B Dissolve in Hot Solvent (Water or Methanol) A->B C Cool Gradually to < 69 °C (Below Melting Point) B->C D Does the product 'oil out'? C->D E Dilute with solvent & reheat to single phase D->E Yes F Crystal Nucleation & Lattice Growth D->F No E->C G Vacuum Filtration & Cold Solvent Wash F->G H Pure Product (mp 69 °C) G->H

Recrystallization and oiling-out troubleshooting workflow for 5-methyl-5-nitro-1,3-dioxane.

References

  • Title: US2297921A - Cyclic acetals | Source: Google Patents | URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC-MS/MS Method Validation for 5-Methyl-5-nitro-1,3-dioxane Purity Analysis

Introduction 5-Methyl-5-nitro-1,3-dioxane (5-MND) is a specialized cyclic aliphatic compound frequently utilized as an intermediate in organic synthesis and pharmaceutical development. With a molecular formula of C5​H9​N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-5-nitro-1,3-dioxane (5-MND) is a specialized cyclic aliphatic compound frequently utilized as an intermediate in organic synthesis and pharmaceutical development. With a molecular formula of C5​H9​NO4​ and a monoisotopic mass of 147.05 Da[1], it presents a unique set of analytical challenges. Because 5-MND lacks a conjugated π -system, it exhibits virtually no UV absorbance, rendering traditional HPLC-UV methods ineffective. Furthermore, its high polarity (predicted XlogP of -0.2) makes it notoriously difficult to retain using standard reversed-phase chromatography[1].

This guide objectively compares the conventional Reversed-Phase (RP-HPLC) approach against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Designed for analytical scientists, this document provides a self-validating, [2] framework for the purity analysis of 5-MND.

Section 1: Chromatographic Strategy — RP-HPLC vs. HILIC

When developing a purity assay for highly polar molecules, the default choice for many laboratories is RP-HPLC using a C18 column. However, this approach fundamentally fails for 5-MND. In RP-HPLC, 5-MND elutes near the void volume. This early elution causes the analyte to co-elute with unretained salts and matrix components, leading to severe ion suppression in the mass spectrometer.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC operates via a complex retention mechanism that combines hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions[3][4]. By utilizing a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile), a water-rich layer forms on the surface of the stationary phase[4][5]. Polar analytes like 5-MND partition into this aqueous layer, resulting in strong, reproducible retention.

The Causality of MS Sensitivity: The high organic content of the HILIC mobile phase drastically improves the desolvation efficiency in the Electrospray Ionization (ESI) source. This physical phenomenon leads to a significant increase in signal-to-noise (S/N) compared to the highly aqueous mobile phases required to force retention in RP-HPLC[5].

Workflow Start 5-MND Analysis (Polar, No UV Chromophore) Chrom Select Chromatography Start->Chrom RP Reversed-Phase (C18) Poor Retention, Ion Suppression Chrom->RP Conventional Approach HILIC HILIC (Amide/Silica) Strong Retention, High MS Sensitivity Chrom->HILIC Optimized Approach Detect Select Detection Mode HILIC->Detect UV UV/Vis Detection Poor Sensitivity Detect->UV Standard Detector MS ESI-MS/MS (Negative) High Sensitivity & Specificity Detect->MS Optimal Detector Valid ICH Q2(R2) Validation MS->Valid

Figure 1: Decision workflow comparing HILIC-MS vs. RP-HPLC-UV for 5-MND analysis.

Table 1: RP-HPLC vs. HILIC Performance Comparison for 5-MND
ParameterRP-HPLC (C18 Column)HILIC (Amide Column)Analytical Advantage
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.0 (Strong retention)HILIC prevents matrix co-elution.
Peak Asymmetry ( As​ ) 1.8 (Severe tailing)1.1 (Symmetrical)HILIC improves resolution & integration.
Matrix Effect > 60% Ion Suppression< 10% Ion SuppressionHILIC organic mobile phase aids desolvation.
MS Sensitivity (S/N) Baseline noise dominant40x higher than RP-HPLCHILIC allows for lower Limits of Quantitation.

Section 2: Mass Spectrometry Optimization

Because 5-MND lacks a UV chromophore, tandem mass spectrometry (MS/MS) is mandatory. The presence of the highly electronegative nitro ( −NO2​ ) group makes 5-MND exceptionally amenable to negative-ion mode ESI .

During MS optimization, the precursor ion is observed as the deprotonated molecule [M−H]− at m/z 146. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathways are dictated by the nitro group. Applying a collision energy of 15 eV yields a major product ion at m/z 99 (loss of HNO2​ ). Higher collision energies (20 eV) promote the direct loss of NO2​ (m/z 101) and subsequent dioxane ring cleavage (m/z 71). Monitoring the m/z 146 99 transition provides the highest specificity for quantitative purity analysis.

Pathway Parent 5-MND Precursor Ion [M-H]- m/z 146 Frag1 Loss of HNO2 [M-H-HNO2]- m/z 99 Parent->Frag1 CE: 15 eV Frag2 Loss of NO2 [M-NO2]- m/z 101 Parent->Frag2 CE: 20 eV Frag3 Ring Cleavage m/z 71 Frag1->Frag3 Secondary Fragmentation

Figure 2: Proposed ESI negative mode MS/MS fragmentation pathway for 5-MND.

Section 3: Method Execution and Validation Protocol

To ensure the method is fit-for-purpose, it must be validated according to the modernized [2][6], which emphasize a science- and risk-based approach to analytical lifecycle management.

Step-by-Step HILIC-MS/MS Preparation Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Causality: The low pH ensures that residual silanol groups on the silica support are protonated, minimizing secondary ion-exchange repulsion, while ammonium formate provides the necessary ionic strength for partitioning[4].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the 5-MND standard in 90% Acetonitrile / 10% Water to match the initial HILIC gradient conditions. Causality: Injecting highly aqueous samples into a HILIC system disrupts the delicate stationary phase water layer, causing severe peak distortion and breakthrough.

Self-Validating ICH Q2(R2) Methodology

This protocol is designed as a self-validating system , ensuring that every analytical run verifies its own integrity before sample data is accepted.

  • Self-Validating System Suitability Test (SST):

    • Procedure: Inject a mobile phase blank to confirm zero carryover. Follow with six replicate injections of the 5-MND analytical standard at the 100% target concentration (e.g., 10 µg/mL).

    • System Gatekeeper: The run is automatically aborted if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0% or if retention time drift is >1.0%. This proves instrument stability and column equilibration prior to analysis.

  • Specificity:

    • Procedure: Analyze diluent blanks, matrix blanks, and samples spiked with known potential impurities (e.g., synthetic precursors).

    • Criteria: No interfering peaks at the retention time of 5-MND (resolution > 1.5)[6].

  • Linearity and Range:

    • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

    • Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of 5-MND into a blank matrix at three levels (50%, 100%, 150%) in triplicate.

    • Causality: This demonstrates that the extraction and ESI ionization processes are not biased by matrix effects. Recovery must fall between 95.0% and 105.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Analyze six independent sample preparations at the 100% level on the same day (Repeatability) and on a different day with a different analyst (Intermediate Precision).

    • Criteria: Overall RSD ≤2.0% .

Table 2: ICH Q2(R2) Validation Summary for 5-MND HILIC-MS/MS
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution > 1.5 from nearest interferenceResolution = 2.8PASS
Linearity R2≥0.995 (Range: 50% - 150%) R2=0.9991 PASS
Accuracy (Recovery) 95.0% – 105.0% across all spike levels98.4% – 101.2%PASS
Precision (Repeatability) RSD ≤2.0% (n=6)RSD = 0.8%PASS
Intermediate Precision RSD ≤2.0% (n=12, multi-day/analyst)RSD = 1.1%PASS
Limit of Quantitation (LOQ) S/N ≥10:1 0.05 µg/mL (S/N 14:1)PASS

Conclusion

For the purity analysis of highly polar, non-UV absorbing compounds like 5-methyl-5-nitro-1,3-dioxane, standard RP-HPLC methods are fundamentally inadequate. By shifting the chromatographic paradigm to HILIC, analysts can leverage the compound's polarity to achieve robust retention. Furthermore, the highly organic mobile phases inherent to HILIC synergize perfectly with negative-mode ESI-MS/MS, exponentially increasing sensitivity and ensuring the method easily passes stringent ICH Q2(R2) validation criteria.

References

  • PubChemLite: 5-methyl-5-nitro-1,3-dioxane (C5H9NO4) . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA), March 2024. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at:[Link]

Sources

Comparative

Comparative Antimicrobial Efficacy: 5-Methyl-5-nitro-1,3-dioxane vs. 5-Bromo-5-nitro-1,3-dioxane (Bronidox)

Executive Summary & Application Context In the development of cosmetic, pharmaceutical, and industrial preservatives, 1,3-dioxane derivatives have been extensively studied for their biocidal properties. The efficacy of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

In the development of cosmetic, pharmaceutical, and industrial preservatives, 1,3-dioxane derivatives have been extensively studied for their biocidal properties. The efficacy of these compounds is highly dependent on the steric and electronic nature of the substituents at the C5 position of the dioxane ring.

This technical guide objectively compares 5-bromo-5-nitro-1,3-dioxane (Bronidox) —a globally recognized, broad-spectrum antimicrobial agent—against its structural analog, 5-methyl-5-nitro-1,3-dioxane (5-MND) . Through mechanistic analysis and empirical data, we demonstrate why the bromo-substitution is an absolute requirement for biocidal activity, whereas the methyl-substitution renders the molecule virtually inactive and structurally unstable in formulation.

Structural Causality & Mechanism of Action

To understand the stark contrast in performance between these two molecules, we must examine the causality behind their chemical reactivity.

The Oxidative Burst Mechanism (Bronidox): Bronidox derives its potency from the synergistic electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups at the C5 position. This configuration creates a highly electrophilic center. As elucidated by[1], Bronidox penetrates the microbial cell envelope and directly oxidizes essential protein thiols (-SH) found in critical metabolic enzymes (such as papain and various dehydrogenases). This rapid oxidation converts the thiols into disulfides (-S-S-), triggering irreversible enzyme inhibition, cessation of oxygen consumption, and rapid cell death.

The Failure of 5-Methyl-5-nitro-1,3-dioxane: When the bromine atom is replaced by a methyl group (-CH₃) to form 5-MND, the molecule loses its biocidal mechanism. The methyl group acts as an electron-donating moiety via hyperconjugation. This neutralizes the electrophilicity of the C5 carbon, preventing the molecule from acting as an oxidative agent against microbial thiols. Furthermore, computational thermodynamics indicate that 5-MND undergoes rapid thermal decomposition via elimination pathways in polar solvents—decomposing over 80 times faster than Bronidox in environments like DMSO[2]. This makes 5-MND hydrolytically unstable and entirely unsuitable for long-term preservation.

Mechanism A Bronidox (5-Br, 5-NO2) C Electrophilic Attack A->C B Microbial Enzyme (Active -SH) B->C D Thiol Oxidation (-S-S- Disulfide) C->D -HBr, -HNO2 E Cell Death D->E Enzyme Inhibition

Fig 1: Thiol oxidation mechanism of Bronidox leading to microbial enzyme inhibition and cell death.

Quantitative Efficacy Comparison

The necessity of the 5-bromo substitution was definitively proven by[3], who synthesized various 5-nitro-1,3-dioxane derivatives to correlate chemical structure with broad-spectrum antimicrobial activity. Their microbiocidal indexing confirmed that 5-MND lacks the necessary functional reactivity to inhibit microbial growth at safe formulation concentrations.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundC5 SubstitutionGram-Positive BacteriaGram-Negative BacteriaFungi & YeastsFormulation Stability
Bronidox -Br, -NO₂10 – 25 µg/mL20 – 50 µg/mL15 – 30 µg/mLHigh (Stable in aqueous media)
5-MND -CH₃, -NO₂> 500 µg/mL> 500 µg/mL> 500 µg/mLLow (Rapid thermal decomposition)

Note: Bronidox is typically deployed in commercial formulations at low concentrations ranging from 0.05% to 0.2%.

Experimental Methodologies

To validate the claims above, the following self-validating experimental protocols are utilized by formulation scientists to measure both the kill-rate and the specific enzymatic mechanism of these dioxanes.

Protocol A: Microbiocidal Time-to-Kill Indexing

This protocol determines the dynamic efficacy of the preservative. A built-in chemical neutralization step ensures trustworthiness by preventing false-positive efficacy readouts.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, P. aeruginosa, C. albicans) and adjust to a standard suspension of 1.0×106 CFU/mL in phosphate-buffered saline (PBS).

  • Preservative Dosing: Introduce 0.1% (w/v) of Bronidox and 5-MND into separate test aliquots of the microbial suspension. Maintain at 25°C.

  • Time-Course Sampling: Extract 1.0 mL aliquots at precise intervals (0, 10, 30, 60, and 120 minutes).

  • Critical Neutralization: Immediately transfer each aliquot into 9.0 mL of Letheen Broth. Causality: Letheen broth contains lecithin and Tween 80, which instantly quench the residual electrophilic activity of the dioxane derivative. Without this step, the preservative would continue to act on the agar plate, artificially inflating the observed kill rate.

  • Plating & Enumeration: Plate the neutralized samples onto Tryptic Soy Agar (TSA). Incubate for 48 hours at 37°C and calculate the log reduction.

Protocol S1 1. Inoculate Media (10^6 CFU/mL) S2 2. Dose Preservative (0.1% Concentration) S1->S2 S3 3. Time-Course Aliquots (0, 10, 30, 60 min) S2->S3 S4 4. Chemical Neutralization (Letheen Broth) S3->S4 S5 5. Plate & Enumerate (Calculate Log Reduction) S4->S5

Fig 2: Self-validating time-to-kill assay workflow with critical chemical neutralization step.

Protocol B: Thiol Oxidation Validation (Papain Assay)

To prove that Bronidox acts via thiol oxidation (and that 5-MND does not), an in vitro enzyme inhibition assay using papain (a thiol-dependent protease) is employed.

  • Enzyme Activation: Prepare a solution of papain in buffer and activate it using a known reducing agent (e.g., cysteine) to ensure all active-site thiols are in the reduced (-SH) state.

  • Compound Incubation: Add Bronidox to one set of vials and 5-MND to another. Incubate for 15 minutes.

  • Substrate Introduction: Add a chromogenic papain substrate (e.g., BAPNA).

  • Spectrophotometric Readout: Measure absorbance at 410 nm. Causality: Active papain cleaves BAPNA to release a yellow chromophore. Vials treated with Bronidox will show no color change, proving the active-site thiols were oxidized and the enzyme inhibited. Vials treated with 5-MND will turn yellow, proving the methyl-substituted dioxane failed to oxidize the thiols.

Conclusion

For researchers and drug development professionals selecting a preservative system, the empirical data is unequivocal. 5-bromo-5-nitro-1,3-dioxane (Bronidox) provides robust, broad-spectrum antimicrobial protection driven by a potent thiol-oxidation mechanism. Conversely, 5-methyl-5-nitro-1,3-dioxane is a structurally compromised analog; its electron-donating methyl group eliminates the required electrophilicity, resulting in negligible antimicrobial efficacy and poor formulation stability.

References

  • Lappas, L. C., Hirsch, C. A., & Winely, C. L. (1976). Substituted 5-nitro-1,3-dioxanes: Correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301-1305. URL:[Link]

  • Ghannoum, M., Thomson, M., Bowman, W., & Al-Khalil, S. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31. URL:[Link]

  • Pérez, M., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate (Preprint/Article). URL:[Link]

Sources

Safety & Regulatory Compliance

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